Methyl 3-(cyclohexylcarbamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(cyclohexylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXREDKCHKOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0): A Strategic Isophthalamide Scaffold in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of aspartyl protease inhibitors relies heavily on privileged scaffolds capable of spanning complex enzyme active sites. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0)[1] serves as a highly versatile, asymmetric isophthalamide building block. By providing a pre-installed hydrophobic cyclohexyl moiety and a chemoselectively addressable methyl ester, this intermediate accelerates the synthesis of potent P2-P3 ligands targeting HIV-1 protease and β-secretase (BACE-1)[2][3]. This technical guide provides a comprehensive analysis of the structural rationale, mechanistic utility, and synthetic functionalization of this critical scaffold.
Chemical Profile & Structural Rationale
The utility of CAS 925159-60-0 stems from its desymmetrized isophthalic acid core. Symmetrical bis-amides often suffer from poor physicochemical properties and off-target toxicity. The mono-ester, mono-amide configuration allows for the sequential, controlled construction of asymmetric inhibitors, which are vital for optimizing binding affinity and pharmacokinetics.
Quantitative Physicochemical Data
Table 1: Key Chemical Properties of CAS 925159-60-0[1][4]
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 925159-60-0 |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Ester C=O, Ester -O-) |
| Rotatable Bonds | 4 |
| Core Scaffold | Isophthalic acid monoester monoamide |
Causality in Design: The cyclohexyl group is not arbitrary; it is specifically selected for its optimal steric bulk and lipophilicity, allowing it to act as an anchor in the hydrophobic S2/S3 extended subsites of target proteases[2]. Concurrently, the methyl ester serves as a stable protecting group that can be orthogonally deprotected in the presence of the robust secondary amide, allowing for precise, unidirectional library synthesis.
Mechanistic Role in Protease Inhibition
Isophthalamide derivatives have revolutionized the design of non-peptidic protease inhibitors. When integrated into an inhibitor framework, the core benzene ring acts as a rigid spacer, projecting substituents into adjacent binding pockets with precise vector geometry.
HIV-1 Protease
In HIV-1 protease inhibitors, the isophthalamide carbonyl groups maintain strong hydrogen bonding networks with the backbone amide and side chain of Asp29[2]. The cyclohexyl ring derived from CAS 925159-60-0 is uniquely positioned to occupy the extended S2 subsite, a cavity formed by the hydrophobic side chains of Ile50′, Ala28, Val32, Ile47, and Ile84[2].
BACE-1 (β-Secretase)
For Alzheimer's disease therapeutics, BACE-1 inhibition is a primary target. Ab initio modeling demonstrates that isophthalamide-based scaffolds engage in critical hydrogen bonding, π–π stacking, and Van der Waals interactions within the BACE-1 active site[3]. The cyclohexyl moiety enhances cell permeability and blood-brain barrier (BBB) penetration compared to larger, more flexible aliphatic chains.
Molecular interactions of the isophthalamide scaffold within aspartyl protease active sites.
Synthetic Workflows & Functionalization Protocols
To utilize CAS 925159-60-0 in library generation, the methyl ester must be converted into a reactive electrophile for subsequent amidation. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Chemoselective Saponification
Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid without cleaving the cyclohexylamide. Rationale: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild, highly controlled hydroxide delivery. The steric shielding of the cyclohexylamide prevents its hydrolysis under these conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of this compound in 30 mL of a THF/MeOH/H2O (3:1:1 v/v/v) mixture. Causality: THF solubilizes the starting material, while MeOH and H2O facilitate the dissolution of the inorganic base and stabilize the transition state.
-
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add LiOH·H2O (12.0 mmol, 1.2 eq) portion-wise. Causality: Operating at 0°C suppresses any potential side reactions and ensures absolute chemoselectivity for the ester over the amide.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of H2O and cool to 0°C.
-
Acidification: Dropwise add 1M HCl until the pH reaches 3.0. A white precipitate (3-(cyclohexylcarbamoyl)benzoic acid) will form.
-
Extraction & Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Self-Validation: Analyze the product via 1H NMR. The complete disappearance of the distinct methyl ester singlet at ~3.90 ppm confirms quantitative conversion.
Protocol 2: Asymmetric Amide Coupling
Objective: Couple the resulting carboxylic acid with a secondary amine (e.g., a transition-state isostere) to form the final protease inhibitor. Rationale: Isophthalic acids can be sterically hindered. HATU is selected over EDC/HOBt due to its superior efficiency in forming the active 7-azabenzotriazole ester, which accelerates coupling and minimizes epimerization of any chiral centers on the incoming complex amine.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid intermediate (5.0 mmol) in 15 mL of anhydrous DMF under an inert N2 atmosphere. Add DIPEA (15.0 mmol, 3.0 eq) followed by HATU (6.0 mmol, 1.2 eq).
-
Pre-activation Phase: Stir the mixture for 15 minutes at room temperature. Self-Validation: An aliquot analyzed by LC-MS should reveal the mass of the active HOAt-ester intermediate, confirming successful activation prior to amine addition.
-
Coupling: Add the target amine (5.0 mmol, 1.0 eq) dissolved in 5 mL of anhydrous DMF dropwise to the activated mixture. Stir for 12 hours at room temperature.
-
Quenching: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3.
-
Purification: Extract with EtOAc (3 x 40 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify the crude product via reverse-phase preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).
Synthetic workflow for generating asymmetric isophthalamide inhibitors from CAS 925159-60-0.
Conclusion & Future Perspectives
This compound (CAS 925159-60-0) is far more than a simple chemical catalog item; it is a rationally designed node in the synthesis of advanced therapeutics. Its structural asymmetry allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) campaigns, specifically targeting the S2 and S3 subsites of intractable aspartyl proteases. As computational modeling and machine learning continue to refine our understanding of enzyme-inhibitor dynamics[5], the demand for pre-validated, modular scaffolds like CAS 925159-60-0 will only increase.
References
- ChemicalBook.925159-60-0 CAS Manufactory. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDT-MKIQlZ5bwEfNs9pOcFEr2w3Rs5yKiy6vvhQF6g9IVoRFpZOteCyMEO0yT6Fzz-OnnDbk1cO1IGg1zJzw3_GFhjhKg-yU8HvyyS5HxpciSxMXq4M9vl4lYVk-9IfZjZyBfJZ4qef8toI4-ZdEIu38gtbtH7bw==]
- Sigma-Aldrich.CAS 925159-60-0 | this compound. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi5p6c1ttct-7jNR2A5Y9yU7FrPQeAL2-abDDOk-tD72K5eC8oDY1oB0v5FxkSjQ2Cmgrn9r_b985m3yHgGRhnvEICQn34e2vBGwgsnfpWPggwAkb8L8YAhAksSmR_A_LHhznhu_-3l2pXm37HdmpuLsRIsSbBzK80NPaoM7nu6JN7CTdIQ_0lCYFJnbYprkfglrb7l2atCjlCfPy_804ShkQh7ZVg8kzQTuoR54IbbdSQo8T4ZqoedXSKVvxRrdTbNw==]
- Ghosh, A. K., et al.Design of novel HIV-1 protease inhibitors incorporating isophthalamide-derived P2-P3 ligands. Bioorganic & Medicinal Chemistry (NIH PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6Swtz4sNX9eFI9GK80SAg6JUsbCKzt2GEbCY94uETL3p2S_mi1MB6bun_zHbjSiM5RswhpSY8YRt13eK6O74j7-LsIHFy3mwkeUsptV2DIe-dcgBeHG2llZ5UL1eQsisM7lLkbbt8prfKw==]
- ResearchGate.Ab initio modeling of a potent isophthalamide-based BACE-1 inhibitor: Amino acid decomposition analysis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYMO-Uui2UZfQq65P6Xjh3Sp0YgnY5PqVKYrEipi9_Opi9lMbN0olbbi3sPwYFs2vet3qcSbdiGUoDCbuMLGiq3zh-AOZYQLxfdRZ_V6-_h8S0vYukIvvxIJhvYwoMCLxJQmNmmRbQxE-NtNAEexXRBvXbyaDnAEHtdlawnDLNjDi-QOdKXQM_jRNozwWCO14pWQLCLLPRFLRD-oKgclF48AGRhpcicyI4JdjQQCAs0iFxVRRQNINnIu5-yYF4jcnhpTWZ4VC256xo0w7cXrZspdfdyg==]
- ACS Omega.Classification of HIV-1 Protease Inhibitors by Machine Learning Methods. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-V4zYxj4q6s03tjYfZLSqz8cuZByNU2yI3Q_-r4HlY7PwPuzbUb69GNGtpemHK34tmuEodookBjCLDIXuObSb29lhO2aq2RluJFlJT-bP27j0qAXgrlSOs03y8NCcHZWe_b-aeyqkuA4Wbg==]
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
Technical Profile: Methyl 3-(cyclohexylcarbamoyl)benzoate
Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1]
Executive Summary
Methyl 3-(cyclohexylcarbamoyl)benzoate (C₁₅H₁₉NO₃) is a desymmetrized derivative of isophthalic acid, characterized by a meta-substitution pattern that provides a non-linear geometric vector essential for scaffold hopping in medicinal chemistry.[1]
This molecule serves as a critical "bifunctional linker" in drug development.[1] It possesses two orthogonally reactive sites: a methyl ester (susceptible to nucleophilic attack/hydrolysis) and a cyclohexyl carboxamide (stable under hydrolytic conditions, providing hydrophobic bulk).[1] This guide details its structural properties, chemoselective synthesis, and utility as a building block for generating focused small-molecule libraries.[1]
Structural Anatomy & Physicochemical Properties[1][2][3]
The molecule’s utility is defined by its ability to orient two distinct chemical domains at a 120° angle (meta-substitution), preventing the linear stacking common in para-substituted analogues.[1]
Physicochemical Data Table
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₅H₁₉NO₃ | Core scaffold definition.[1] |
| Molecular Weight | 261.32 g/mol | Ideal for fragment-based design (Rule of 3 compliant).[1] |
| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity driven by the cyclohexyl ring; good membrane permeability.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for active site binding (e.g., hinge regions in kinases).[1] |
| H-Bond Acceptors | 3 (Ester CO, Amide CO, Ester O) | Interaction points for serine/threonine residues.[1] |
| Rotatable Bonds | 4 | Limited flexibility reduces entropic penalty upon binding.[1] |
| Topological Polar Surface Area | ~55 Ų | Well within the range for blood-brain barrier (BBB) penetration.[1] |
Synthetic Pathways & Chemoselectivity
The synthesis of this compound requires strict regiocontrol to prevent the formation of the diamide (bis-cyclohexyl) or the di-ester byproducts. The most robust route utilizes Mono-methyl isophthalate (MMI) as the starting material, leveraging the difference in reactivity between the free carboxylic acid and the methyl ester.[1]
Pathway Visualization (Graphviz)
Figure 1: Chemoselective synthesis pathway starting from Dimethyl Isophthalate, ensuring only one ester group is converted to the amide.[1]
Detailed Experimental Protocol
Methodology: Acid Chloride Activation Route
Rationale: While coupling reagents like HATU are effective, the acid chloride route via Thionyl Chloride (SOCl₂) is more scalable and cost-effective for this specific scaffold, avoiding difficult-to-remove urea byproducts derived from carbodiimides.[1]
Reagents:
-
Mono-methyl isophthalate (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (1.5 eq)[1]
-
Cyclohexylamine (1.1 eq)[1]
-
Triethylamine (Et₃N) (2.0 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Catalytic DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Activation (Acyl Chloride Formation):
-
Dissolve Mono-methyl isophthalate (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
-
Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like mechanism.[1]
-
Add SOCl₂ dropwise at 0°C.[1]
-
Reflux the mixture for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Checkpoint: Evaporate excess SOCl₂ and solvent in vacuo to yield the crude acid chloride (typically a yellow oil).[1] Re-dissolve in fresh anhydrous DCM.
-
-
Amidation (Nucleophilic Acyl Substitution):
-
Cool the acid chloride solution to 0°C.[1]
-
Prepare a separate solution of Cyclohexylamine and Et₃N in DCM.[1]
-
Slowly add the amine solution to the acid chloride mixture over 30 minutes. Note: Exothermic reaction; control temperature to prevent ester hydrolysis.
-
Warm to room temperature and stir for 4 hours.
-
-
Work-up & Purification:
Reactivity Profile & Orthogonality
The value of this molecule lies in its orthogonal reactivity .[1] The amide bond is significantly more stable than the ester bond, allowing for selective manipulation of the "Eastern" (ester) flank without disturbing the "Western" (amide) flank.[1]
Orthogonality Logic Map (Graphviz)
Figure 2: Orthogonal reactivity profile.[1] The ester group serves as the primary handle for further derivatization, while the cyclohexyl amide remains a stable structural anchor.[1]
Analytical Characterization (Expectations)
To validate the synthesis, the following spectroscopic signatures must be confirmed.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.0 - 8.5 ppm (3H): Aromatic protons (H-2, H-4, H-6).[1] The proton between the carbonyls (H-2) will be most deshielded.[1]
-
δ ~7.5 ppm (1H): Aromatic proton (H-5, triplet-like).[1]
-
δ ~6.0 - 6.5 ppm (1H, br s): Amide N-H.[1]
-
δ ~3.95 ppm (3H, s): Methyl ester (-OCH₃).[1] Diagnostic peak.
-
δ ~4.0 ppm (1H, m): Cyclohexyl methine (N-CH).[1]
-
δ ~1.2 - 2.1 ppm (10H, m): Cyclohexyl methylene protons.[1]
-
-
IR Spectroscopy (ATR):
References
-
Mono-methyl isophthalate Properties & Synthesis. Sigma-Aldrich Technical Data. Available at: [1]
-
Amide Bond Formation in Medicinal Chemistry. National Institutes of Health (NIH) / PMC.[1] "Catalytic N-methyl amidation of carboxylic acids." Available at:
-
Methyl Benzoate Derivative Characterization. NIST Chemistry WebBook. "Benzoic acid, methyl ester data." Available at: [1]
-
Orthogonal Protecting Groups in Organic Synthesis. Nottingham ePrints. "Reductive Amination Using Methyl Esters." Available at:
Sources
Technical Monograph: Methyl 3-(cyclohexylcarbamoyl)benzoate
An In-Depth Technical Guide on the Molecular Weight and Physicochemical Characterization of Methyl 3-(cyclohexylcarbamoyl)benzoate.
CAS Registry Number: 925159-60-0 Chemical Formula: C₁₅H₁₉NO₃ Role: Pharmacophore Scaffold & Synthetic Intermediate
Executive Summary
This compound is a functionalized benzamide derivative predominantly utilized as a regioselective building block in medicinal chemistry. Unlike simple solvents or reagents, this compound serves as a "core scaffold" in the synthesis of focused small-molecule libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators where the meta-substitution pattern dictates ligand geometry.
This guide provides a rigorous analysis of its molecular weight (MW) parameters, critical for high-resolution mass spectrometry (HRMS) validation, and outlines a self-validating protocol for its synthesis and characterization.
Molecular Identity & Weight Analysis[1]
Accurate molecular weight determination is the primary metric for quality control in drug development. For this compound, researchers must distinguish between the Average Molecular Weight (for gravimetric stoichiometry) and the Monoisotopic Mass (for mass spectrometric identification).
Quantitative Data Table
| Parameter | Value | Unit | Application Context |
| Average Molecular Weight | 261.32 | g/mol | Stoichiometric calculations for synthesis. |
| Monoisotopic Mass | 261.1365 | Da | [M+H]⁺ identification in LC-MS/HRMS. |
| Exact Mass | 261.136493 | Da | Theoretical baseline for elemental analysis. |
| Molecular Formula | C₁₅H₁₉NO₃ | - | Elemental Composition: C (68.94%), H (7.33%), N (5.36%), O (18.37%). |
| Heavy Atom Count | 19 | - | Ligand efficiency calculations. |
| XLogP3-AA | 2.9 | - | Lipophilicity prediction (membrane permeability). |
Structural Logic
The molecule consists of three distinct domains that contribute to its mass and physicochemical behavior:
-
The Core (Benzene Ring): A rigid linker providing the meta (1,3) geometry.
-
The Electrophile (Methyl Ester): Located at position 1; susceptible to nucleophilic attack (hydrolysis/transesterification).
-
The Lipophile (Cyclohexyl Amide): Located at position 3; increases LogP and provides hydrophobic interaction points.
Synthetic Architecture & Causality
To understand the purity profile of this compound, one must understand its genesis. The synthesis typically employs a desymmetrization strategy starting from isophthalic acid derivatives. The choice of reagents is not arbitrary; it is designed to prevent the formation of the bis-amide or bis-ester byproducts.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the regioselective synthesis pathway, highlighting the critical decision points to avoid side reactions.
Figure 1: Regioselective synthesis pathway. Note that temperature control is critical during the amine addition to prevent transamidation of the methyl ester.
Protocol Logic (Self-Validating System)
-
Step 1 (Activation): Monomethyl isophthalate is activated. Validation: If using thionyl chloride (
), gas evolution ( ) must cease before proceeding. -
Step 2 (Coupling): Cyclohexylamine is added at 0°C. Causality: Low temperature is mandatory. Higher temperatures promote the nucleophilic attack of the amine on the methyl ester (position 1), leading to the bis-amide impurity.
-
Step 3 (Quench): Acidic workup (1N HCl) removes unreacted amine. Validation: The aqueous layer pH must be < 3 to ensure the amine remains protonated and water-soluble, separating it from the organic product.
Analytical Validation & Quality Control
In a drug discovery context, relying solely on a vendor's label is a liability. The following analytical workflow serves as a self-validating loop to confirm identity (MW) and purity.
Mass Spectrometry (HRMS)
For C₁₅H₁₉NO₃, the expected ionization species in positive mode (ESI+) is the protonated adduct
-
Calculated Monoisotopic Mass: 261.1365
-
Target m/z: 262.1438 (
) -
Acceptance Criteria:
ppm < 5.
NMR Validation (Structural Fingerprint)
The molecular weight is confirmed only if the structure is correct. The ¹H NMR spectrum must display specific diagnostic signals that rule out the para isomer or the bis-amide.
-
Diagnostic A (Amide): A broad doublet/singlet around
6.0–8.0 ppm (NH). -
Diagnostic B (Ester): A sharp singlet at
3.9 ppm ( ). Absence of this peak indicates hydrolysis to the acid. -
Diagnostic C (Aromatic): A complex 4-proton pattern characteristic of meta-substitution (singlet, two doublets, one triplet).
Analytical Decision Tree (DOT Visualization)
Figure 2: Analytical decision tree for validating this compound prior to library synthesis.
Applications in Drug Discovery
This compound is rarely the final drug; it is a Late-Stage Functionalization (LSF) handle.
-
Library Generation: The methyl ester is hydrolyzed to the acid (Lithium Hydroxide, THF/H₂O), allowing the coupling of diverse amines to position 1. This creates a library where the cyclohexyl ring remains constant (the "anchor") while the other side of the molecule is varied to scan Structure-Activity Relationships (SAR).
-
Solubility Probes: The cyclohexyl group disrupts planarity, often improving the solubility of otherwise flat, aromatic kinase inhibitors.
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
Structural Derivation and Synthetic Methodology of Methyl 3-(cyclohexylcarbamoyl)benzoate: A Technical Guide
Executive Summary
Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0) is a highly versatile, bifunctional organic scaffold utilized extensively as an intermediate in medicinal chemistry and advanced organic synthesis. Featuring a rigid isophthalate core substituted with a lipophilic cyclohexyl amide and a reactive methyl ester, this compound serves as a critical building block for designing complex pharmacophores. This whitepaper deconstructs the systematic IUPAC nomenclature of the compound, profiles its physicochemical properties, and establishes a self-validating, highly efficient synthetic methodology for its preparation.
Deconstructive Nomenclature (The IUPAC Framework)
The systematic naming of organic molecules relies on a strict hierarchy of functional groups to establish a Preferred IUPAC Name (PIN). According to the IUPAC Nomenclature of Organic Chemistry (commonly known as the Blue Book)[1], the derivation of "this compound" follows a precise logical sequence:
-
Principal Functional Group Identification: The molecule contains both an ester (-COOCH₃) and a secondary amide (-CONH-R). Under IUPAC precedence rules, esters outrank amides[2]. Therefore, the parent structure is designated as a benzoate .
-
Ester Alkyl Designation: The oxygen-bound alkyl group of the ester is a single carbon chain, dictating the prefix Methyl .
-
Substituent Nomenclature: The amide group is located at the meta position (C3) of the benzene ring. Because the ester is the principal group, the amide is treated as a substituent. The base amide radical (-CONH₂) is termed carbamoyl [2].
-
N-Alkylation: The nitrogen atom of the carbamoyl group is substituted with a six-membered aliphatic ring, adding the cyclohexyl descriptor.
-
Final Assembly: Combining these elements yields This compound .
Figure 1: Deconstructive IUPAC nomenclature logic for this compound.
Physicochemical Profiling & Structural Analysis
Understanding the structural and physical parameters of this intermediate is crucial for predicting its behavior in subsequent synthetic steps, particularly regarding solubility and phase-transfer dynamics during purification.
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 925159-60-0 |
| Chemical Formula | C₁₅H₁₉NO₃[3] |
| Molecular Weight | 261.32 g/mol |
| Principal Functional Group | Methyl Ester (-COOCH₃) |
| Secondary Functional Group | Secondary Amide (-CONH-) |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 3 (Ester C=O, Ester -O-, Amide C=O) |
| Rotatable Bonds | 4 |
Synthetic Methodology & Experimental Workflow
The synthesis of this compound is most efficiently achieved via the amidation of mono-methyl isophthalate with cyclohexylamine . To ensure high yields and prevent the formation of unreactive byproducts, a standard EDC/HOBt coupling protocol is employed[4].
Step-by-Step Protocol (Self-Validating System)
-
Step 1: Reagent Preparation & Pre-activation. Dissolve mono-methyl isophthalate (1.0 equiv) and HOBt (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Cooling the system is critical. It prevents the thermal degradation of the highly reactive intermediates and minimizes the thermodynamic drive toward unwanted side reactions.
-
-
Step 2: Carbodiimide Activation. Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[4]. Stir at 0 °C for 30 minutes.
-
Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing as a nucleophile. EDC activates the carboxylate to form an unstable O-acylisourea. HOBt immediately intercepts this intermediate to form a stable, yet highly reactive, OBt-active ester. This interception is the core mechanism that prevents the deleterious O-to-N acyl shift (which would result in a dead-end N-acylurea byproduct)[5].
-
-
Step 3: Nucleophilic Amidation. Add cyclohexylamine (1.1 equiv) dropwise. Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Causality: The aliphatic amine nucleophilically attacks the OBt-ester, forming the target amide bond and regenerating HOBt as a leaving group. The reaction progress is self-validating via Thin Layer Chromatography (TLC); the disappearance of the highly polar acid (low
) and the emergence of the less polar neutral amide (high ) provides immediate visual confirmation of conversion.
-
-
Step 4: Orthogonal Workup & Purification. Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x)[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: This sequential liquid-liquid extraction is a self-purifying system. The 1N HCl selectively protonates and removes unreacted cyclohexylamine and DIPEA into the aqueous phase. The NaHCO₃ wash deprotonates and extracts any unreacted mono-methyl isophthalate and the HOBt byproduct. Furthermore, the urea byproduct of EDC is inherently water-soluble, meaning the final organic layer contains only the highly pure, neutral target amide.
-
Mechanistic Pathway
Figure 2: EDC/HOBt-mediated amide coupling mechanism for the target benzoate synthesis.
Applications in Medicinal Chemistry
In drug development, the This compound scaffold is highly valued for its dual-reactivity profile. The cyclohexyl amide moiety provides significant lipophilicity (enhancing membrane permeability) and structural rigidity, which is often utilized to occupy hydrophobic pockets in target proteins. Meanwhile, the methyl ester serves as a protected functional handle. Post-purification, the ester can be selectively hydrolyzed using LiOH or NaOH to yield the corresponding free benzoic acid, which can then be subjected to further cross-coupling reactions, peptide synthesis, or functionalization to generate complex Active Pharmaceutical Ingredients (APIs).
References
-
IUPAC Blue Book - Nomenclature of Organic Chemistry Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
Methyl 3-(cyclohexylcarbamoyl)benzoate: A Versatile Benzamide Scaffold for Medicinal Chemistry
This technical guide provides an in-depth analysis of Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0), a versatile benzamide scaffold used in medicinal chemistry.
Executive Summary
This compound (CAS 925159-60-0) is a disubstituted benzene derivative featuring a methyl ester and a cyclohexyl carboxamide moiety in a meta arrangement. This bifunctional scaffold serves as a critical intermediate in the synthesis of diverse pharmacological agents, particularly in the development of Glucokinase Activators (GKAs) , PPAR agonists , and other small-molecule inhibitors targeting metabolic diseases. Its structure allows for orthogonal functionalization—hydrolysis of the ester reveals a carboxylic acid for further coupling, while the cyclohexyl amide provides a lipophilic anchor often required for receptor binding.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The compound is characterized by a central benzene ring substituted at the 1- and 3-positions, providing a rigid geometry that directs the lipophilic cyclohexyl group and the reactive ester functionality into specific spatial vectors.
Table 1: Physicochemical Specifications
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | 3-(Cyclohexylcarbamoyl)benzoic acid methyl ester; Methyl N-cyclohexylisophthalamate |
| CAS Number | 925159-60-0 |
| PubChem CID | Not Assigned (Searchable via InChIKey/SMILES) |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| SMILES | COC(=O)c1cccc(C(=O)NC2CCCCC2)c1 |
| InChIKey | Predicted:[1]VFMMJZMQRGSBSO-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.6 – 2.9 |
| Topological Polar Surface Area (TPSA) | 55.4 Ų |
| H-Bond Donors / Acceptors | 1 / 3 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved through a selective amidation of Monomethyl isophthalate (or its activated derivative) with Cyclohexylamine . This approach ensures the preservation of the methyl ester while forming the amide bond.
Retrosynthetic Analysis
The molecule can be disconnected at the amide bond, revealing two primary precursors:
-
Electrophile: Methyl 3-(chlorocarbonyl)benzoate (Acid Chloride) or Monomethyl isophthalate (Acid).
-
Nucleophile: Cyclohexylamine.
Recommended Synthetic Procedure (Acid Chloride Method)
This method offers high yields and simplified purification due to the high reactivity of the acid chloride.
Reagents:
-
Monomethyl isophthalate (1.0 eq)
-
Thionyl Chloride (
) or Oxalyl Chloride ( ) -
Cyclohexylamine (1.1 eq)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 eq) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Activation: Dissolve Monomethyl isophthalate (10 mmol) in dry DCM (50 mL). Add catalytic DMF (2 drops) followed by dropwise addition of Oxalyl Chloride (12 mmol) at 0°C. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.
-
Coupling: Redissolve the acid chloride in dry DCM (30 mL). Cool to 0°C.
-
Addition: Slowly add a solution of Cyclohexylamine (11 mmol) and Triethylamine (15 mmol) in DCM (20 mL) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Work-up: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexane) to yield the title compound as a white solid.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and potential side reactions.
Caption: Synthetic pathway via acid chloride activation, ensuring regioselective amide formation.
Reactivity & Stability Profile
Understanding the reactivity of This compound is crucial for its use as an intermediate.
Hydrolysis (Ester Cleavage)
The methyl ester is susceptible to hydrolysis under basic conditions (e.g., LiOH in THF/Water). This reaction is the primary utility of the scaffold, converting the "protected" ester into a free carboxylic acid (3-(cyclohexylcarbamoyl)benzoic acid ) capable of further coupling to form complex peptidomimetics or bis-amides.
-
Conditions: LiOH (2 eq), THF:H₂O (3:1), RT, 4h.
-
Outcome: Quantitative conversion to the acid.
Amide Stability
The cyclohexyl amide bond is robust and generally stable to:
-
Acidic Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux) to cleave.
-
Reduction: Can be reduced to the secondary amine (N-cyclohexyl-3-(hydroxymethyl)benzylamine) using strong reducing agents like
, though this destroys the carbonyl functionality.
Electrophilic Aromatic Substitution
The benzene ring is deactivated by two electron-withdrawing groups (ester and amide). Electrophilic substitution (e.g., nitration, halogenation) will be difficult and will likely occur at the meta position relative to the directing groups (position 5), which is the only position not ortho/para to the withdrawing groups.
Applications in Drug Discovery
This scaffold is a privileged structure in medicinal chemistry, often serving as a core for:
-
Glucokinase Activators (GKAs): Benzamide derivatives are a major class of GKAs used for Type 2 Diabetes. The cyclohexyl group mimics the lipophilic pocket interactions found in potent activators like GKA50 .
-
PPAR Agonists: The 1,3-disubstitution pattern allows the molecule to span the ligand-binding domain of Peroxisome Proliferator-Activated Receptors.
-
Combinatorial Libraries: As a stable, crystalline intermediate, it is ideal for " diversity-oriented synthesis" where the ester is hydrolyzed and coupled to a library of amines to generate diverse 3,5-disubstituted benzamides.
Structural Activity Relationship (SAR) Map
Caption: Functional decomposition of the scaffold highlighting key pharmacophoric elements.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with standard precautions for benzamides and esters.
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere if possible to prevent slow hydrolysis.
-
References
-
Sigma-Aldrich. this compound Product Page. CAS 925159-60-0. Link
-
PubChem. Compound Summary for Related Benzamides. National Center for Biotechnology Information. Link
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General Amide Synthesis Protocol).
- Pfefferkorn, J. A., et al. (2012). Discovery of glucokinase activators for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 22(23), 7181-7186. (Context for Benzamide Scaffolds).
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- 1. Npc47993 | C7H12O6 | CID 37439 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Benzoic acid methyl ester, 500 ml, glass, CAS No. 93-58-3 | Xylene Alternatives | Intermedia, Clearing Agents | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
A Technical Guide to the Synthesis and Characterization of Methyl 3-(cyclohexylcarbamoyl)benzoate
Introduction: The landscape of modern drug discovery and materials science is perpetually in search of novel molecular entities. Within this vast chemical space, benzamide derivatives hold a place of prominence due to their prevalence in a multitude of biologically active compounds. The N-cyclohexyl benzamide moiety, in particular, is a structural motif found in molecules with applications ranging from anticancer agents to potassium channel activators. This guide provides a comprehensive, in-depth technical overview of Methyl 3-(cyclohexylcarbamoyl)benzoate, a compound featuring both a benzoate ester and an N-cyclohexyl benzamide functional group. As this molecule is not widely documented in commercial or academic databases, this document serves as a prospective guide for its synthesis, purification, and characterization, grounded in established and reliable chemical principles.
The proposed molecular structure combines a rigid aromatic core with a flexible, lipophilic cyclohexyl group, offering a scaffold that is ripe for exploration in medicinal chemistry. The ester functionality provides a handle for further chemical modification or can act as a key pharmacophoric feature. This guide is intended for researchers, scientists, and drug development professionals, providing a robust, field-proven framework for the creation and validation of this target compound.
Compound Identification and Physicochemical Properties
The first step in any chemical endeavor is the unambiguous identification of the target molecule. Here, we define the structure and predict the key physicochemical properties of this compound.
-
Canonical SMILES String: COC(=O)c1cccc(c1)C(=O)NC1CCCCC1
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₉NO₃
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 261.32 g/mol | Calculated |
| XLogP3 | 3.2 | Predicted[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | Calculated[1] |
These predicted properties suggest a molecule with moderate lipophilicity and good potential for membrane permeability, characteristics often sought in drug candidates.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be approached via several routes. A chemically sound and efficient strategy involves the coupling of a suitable carboxylic acid with cyclohexylamine. The selected pathway begins with the commercially available monomethyl isophthalate (also known as 3-(methoxycarbonyl)benzoic acid), followed by an amide bond formation. This route is chosen for its high efficiency and the ready availability of starting materials.
The core of this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. While several coupling agents exist, the use of thionyl chloride to form an intermediate acyl chloride is a classic, robust, and cost-effective method.[2][3]
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-(chlorocarbonyl)benzoate (Acyl Chloride Intermediate)
-
Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-(Methoxycarbonyl)benzoic acid (10.0 g, 55.5 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) to the flask.
-
Slowly add thionyl chloride (6.1 mL, 83.3 mmol, 1.5 eq) to the suspension at room temperature.
-
Add 2-3 drops of anhydrous DMF as a catalyst.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude methyl 3-(chlorocarbonyl)benzoate is a yellowish oil or low-melting solid and is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: The highly electrophilic acyl chloride readily reacts with primary amines like cyclohexylamine to form a stable amide bond.[3] A non-nucleophilic base, such as triethylamine (Et₃N), is added to neutralize the HCl generated during the reaction, preventing the protonation of the cyclohexylamine and driving the reaction to completion.
-
Procedure:
-
Dissolve the crude methyl 3-(chlorocarbonyl)benzoate from Step 1 in anhydrous DCM (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (6.5 g, 66.6 mmol, 1.2 eq) and triethylamine (9.3 mL, 66.6 mmol, 1.2 eq) in anhydrous DCM (50 mL).[4][5]
-
Add the cyclohexylamine/triethylamine solution dropwise to the cooled acyl chloride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Purification and Isolation
A standard aqueous workup followed by column chromatography is proposed to isolate the pure product.
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.
-
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.2-8.3 (t, 1H, Ar-H), 8.0-8.1 (d, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H), 7.4-7.5 (t, 1H, Ar-H), 6.1-6.3 (d, 1H, NH), 3.9-4.0 (s, 3H, OCH₃), 3.8-4.0 (m, 1H, N-CH), 1.9-2.1 (m, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 1.3-1.5 (m, 3H, CH₂), 1.1-1.3 (m, 3H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.5 (Ester C=O), 165.5 (Amide C=O), 135.0 (Ar-C), 131.0 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 52.5 (OCH₃), 49.0 (N-CH), 33.0 (CH₂), 25.5 (CH₂), 24.8 (CH₂) |
| IR (Infrared) | ν (cm⁻¹): 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), ~1720 (Ester C=O stretch), ~1640 (Amide I band, C=O stretch), ~1540 (Amide II band, N-H bend) |
| Mass Spec (ESI+) | m/z: 262.14 [M+H]⁺, 284.12 [M+Na]⁺ |
Note: NMR predictions are based on computational models and may vary slightly from experimental values.[6][7][8][9]
Potential Applications in Drug Development
The structural features of this compound make it an attractive scaffold for further elaboration in drug discovery programs.
-
Scaffold for Library Synthesis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, providing a new vector for chemical modification. Alternatively, it can be reduced to a primary alcohol. These transformations allow for the generation of a diverse library of related compounds for screening.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment for screening against various biological targets. Its moderate complexity and molecular weight fit the criteria for fragment-based approaches.
-
Bioisosteric Replacement: The N-cyclohexylamide moiety is a common feature in many bioactive molecules. This scaffold could be used to explore structure-activity relationships by modifying the substitution pattern on the aromatic ring.
Conclusion
This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis, purification, and characterization of this compound. By leveraging well-established reactions such as acyl chloride formation and amide coupling, this guide offers a clear and reproducible pathway for obtaining this novel compound. The detailed protocols, predicted analytical data, and structured workflow are designed to enable researchers and scientists to confidently produce and validate this molecule, paving the way for its exploration in drug discovery and materials science.
References
-
Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. (n.d.). Retrieved February 29, 2024, from [Link]
-
Cyclohexylamine. (2023, December 29). In Wikipedia. [Link]
- Lecinska, P., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 51(43), 5734-5737.
-
Fischer Esterification of Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved February 29, 2024, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved February 29, 2024, from [Link]
-
Methyl 3-amino-4-methyl benzoate. (2024, April 9). ChemBK. Retrieved February 29, 2024, from [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(37), 5263-5266.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 29, 2024, from [Link]
-
Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved February 29, 2024, from [Link]
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PROSPRE - 1H NMR Predictor. (n.d.). Retrieved February 29, 2024, from [Link]
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Molecular descriptors calculator. (n.d.). ProteinIQ. Retrieved February 29, 2024, from [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 29, 2024, from [Link]
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NMR resurrect - Predict 1H proton NMR spectra. (n.d.). Retrieved February 29, 2024, from [Link]
-
EDC*HCl DMAP coupling issues (any advice appreciated). (2021, February 6). Reddit. Retrieved February 29, 2024, from [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023, December 21). Organic & Biomolecular Chemistry. [Link]
-
Predict 13C carbon NMR spectra. (n.d.). Retrieved February 29, 2024, from [Link]
-
CASPRE. (n.d.). Retrieved February 29, 2024, from [Link]
-
NMR Prediction. (n.d.). ChemAxon. Retrieved February 29, 2024, from [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved February 29, 2024, from [Link]
-
Download NMR Predict. (n.d.). Mestrelab. Retrieved February 29, 2024, from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved February 29, 2024, from [Link]
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SMART NMR. (n.d.). Retrieved February 29, 2024, from [Link]
-
Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved February 29, 2024, from [Link]
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Propersea (Property Prediction). (n.d.). PSDS. Retrieved February 29, 2024, from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved February 29, 2024, from [Link]
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Technical Safety & Handling Monograph: Methyl 3-(cyclohexylcarbamoyl)benzoate
This guide serves as a comprehensive technical monograph and safety manual for Methyl 3-(cyclohexylcarbamoyl)benzoate . It is designed for research scientists and drug development professionals, moving beyond the standard Safety Data Sheet (SDS) format to provide actionable, mechanistic insights into the compound's handling, synthesis, and safety profile.
Document Control:
-
CAS Number: 925159-60-0[3]
-
Molecular Formula: C₁₅H₁₉NO₃
-
Molecular Weight: 261.32 g/mol [3]
-
Synonyms: Benzoic acid, 3-[(cyclohexylamino)carbonyl]-, methyl ester; 3-(Cyclohexylcarbamoyl)benzoic acid methyl ester.[1][2]
Part 1: Chemical Identity & Physicochemical Profile[5]
Structural Analysis & Reactivity
This compound is a bi-functional aromatic scaffold featuring two distinct carbonyl environments:
-
Methyl Ester (C-1): Susceptible to nucleophilic attack (hydrolysis) under strong basic/acidic conditions.
-
Cyclohexyl Amide (C-3): A robust amide linkage providing structural rigidity and hydrogen-bonding potential (Donor/Acceptor).
The meta-substitution pattern is critical in medicinal chemistry for directing substituents into specific protein binding pockets without the steric clash often associated with ortho substitution.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| Physical State | Solid (Powder or Crystalline) | Standard for aryl amides of this MW. |
| Color | White to Off-White | Typical for pure benzoate derivatives. |
| Melting Point | 115°C - 135°C (Predicted) | Based on structural analogs (e.g., Methyl 4-isomer). |
| Solubility | DMSO, DMF, Methanol, DCM | High solubility in polar aprotic solvents. |
| Water Solubility | Low / Negligible | Lipophilic cyclohexyl ring dominates. |
| LogP | ~2.5 - 3.0 (Predicted) | Indicates good membrane permeability. |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived from Structural Activity Relationships - SAR): As a research chemical with limited specific toxicological data, hazards are assessed based on functional group reactivity and precursor residues.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Structural Alerts & Toxicology
-
Sensitization Potential: Amides can occasionally act as sensitizers. While the cyclohexyl group reduces reactivity compared to smaller aliphatic amines, prolonged contact should be avoided.
-
Metabolic Byproducts: Hydrolysis in vivo would yield Monomethyl isophthalate and Cyclohexylamine .
-
Cyclohexylamine is a known toxicant (sympathomimetic effects). This highlights the importance of purity; unreacted amine in the crude product poses a higher toxicity risk than the ester itself.
-
Part 3: Synthesis & Impurity Management (The "Why" of Safety)
Understanding the synthesis path reveals the hidden hazards (impurities) often missing from a standard SDS.
Common Synthetic Route (Schotten-Baumann Type)
The most robust synthesis involves the reaction of Methyl 3-(chlorocarbonyl)benzoate with Cyclohexylamine .
Figure 1: Synthetic pathway highlighting precursor hazards. The primary safety risk during handling is often trace acid chloride or unreacted cyclohexylamine.
Impurity Profile & Handling Implications
-
Residual Acid Chloride: If the reaction is not fully quenched, the solid may release HCl gas upon exposure to moisture. Test: Check pH of aqueous washings.
-
Residual Cyclohexylamine: Causes a "fishy" odor and higher skin toxicity. Mitigation: Wash organic layer thoroughly with 1M HCl during workup to protonate and remove the amine.
Part 4: Safe Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
| Task | Glove Material | Respiratory Protection | Eye Protection |
| Weighing Solid | Nitrile (Double gloved recommended) | N95 or P100 Dust Mask | Safety Glasses |
| Synthesis/Solution | Nitrile (0.11 mm min) | Fume Hood (Required) | Chemical Goggles |
| Spill Cleanup | Nitrile + Butyl Rubber (if solvent involved) | Half-mask with Organic Vapor cart.[4] | Face Shield |
Handling Workflow (Decision Tree)
Figure 2: Operational safety logic for handling the compound in solid vs. solution states.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerate). While likely stable at RT, refrigeration prevents slow hydrolysis of the ester.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if planning long-term storage (>6 months) to prevent moisture absorption.
-
Incompatibilities: Strong oxidizing agents, strong bases (saponification risk), and strong acids.[5]
Part 5: Emergency Response
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes. Critical: Do not rub eyes; crystals can cause mechanical abrasion.
-
Skin Contact: Wash with soap and water. If dissolved in DMSO/DMF, wash for 20 minutes as solvent facilitates dermal absorption.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.
Fire Fighting
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO).
-
Note: Water jet is ineffective and may spread the burning material if molten.
Spill Containment
-
Evacuate dust area.
-
Dampen the solid with a light mist of inert oil or water (if compatible) to prevent dust generation during sweeping.
-
Collect in a sealed waste container labeled "Organic Solid - Amide/Ester".
References
-
Sigma-Aldrich. (n.d.).[6] this compound Product Detail (CAS 925159-60-0).[3][6] Retrieved from
-
PubChem. (n.d.). Compound Summary: Methyl 3-(chlorocarbonyl)benzoate (Precursor). National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). This compound Properties and Suppliers.[3] Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. (General guidance for amide/ester classification). Retrieved from
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- 5. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]
- 6. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.com]
Comprehensive Technical Guide: Assessing the DMSO Solubility of Methyl 3-(cyclohexylcarbamoyl)benzoate in Preclinical Development
Executive Summary
In early-stage drug discovery and fragment-based screening, the physicochemical profiling of synthetic intermediates and hit compounds is a critical bottleneck. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0) is a highly lipophilic organic compound characterized by a central benzene ring substituted with a methyl ester and a cyclohexylcarbamoyl moiety[1]. Due to its lack of strong hydrogen bond donors and high carbon-to-heteroatom ratio, its aqueous solubility is inherently poor.
To evaluate its biological activity in in vitro assays, Dimethyl Sulfoxide (DMSO) is employed as the universal carrier solvent. However, up to 40% of drug development candidates suffer from solubility-related attrition, often due to compounds "crashing out" (precipitating) when DMSO stock solutions are diluted into aqueous assay media[2]. As a Senior Application Scientist, it is imperative to move beyond merely dissolving the compound; one must systematically quantify its kinetic and thermodynamic solubility limits to ensure assay fidelity and prevent flawed structure-activity relationship (SAR) data[2][3].
This whitepaper provides an authoritative, step-by-step methodology for determining the solubility profile of this compound in DMSO and subsequent aqueous dilutions.
Physicochemical Profiling & Solvation Thermodynamics
Structural Analysis and Solvent Selection
This compound has a molecular weight of 261.32 g/mol and a molecular formula of C₁₅H₁₉NO₃[1]. The presence of the bulky, non-polar cyclohexyl group drives its hydrophobicity.
DMSO is chosen as the primary solvent because it is a polar aprotic solvent with a high dielectric constant. The thermodynamics of dissolving this compound in DMSO relies on the solvent's ability to disrupt the solid crystal lattice energy[4]. The strong dipole moment of the sulfoxide bond (S=O) interacts favorably with the amide and ester linkages of the compound, resulting in a net negative Gibbs free energy of solvation (
Thermodynamic pathway of dissolving this compound in DMSO.
The Challenge of Hygroscopicity
A critical failure point in solubility management is the hygroscopic nature of DMSO. Exposure to atmospheric moisture rapidly introduces water into the solvent[5]. Because this compound is highly hydrophobic, even a 2-5% water content in the DMSO stock can drastically reduce its solubility limit, leading to hidden micro-precipitates that skew assay concentrations.
Experimental Workflows: Kinetic vs. Thermodynamic Solubility
Solubility must be evaluated through two distinct paradigms depending on the stage of drug development. Kinetic solubility measures the point of precipitation when a DMSO stock is spiked into an aqueous buffer (mimicking high-throughput screening conditions)[6][7]. Thermodynamic solubility measures the true equilibrium between the solid drug and the solvent, which is critical for late-stage formulation[3].
Parallel workflows for kinetic and thermodynamic solubility assessment.
Protocol 1: Kinetic Solubility via Turbidimetry (Nephelometry)
This self-validating protocol determines the maximum concentration of the compound that can remain in solution before supersaturation collapses into precipitation[7][8].
Causality: When the compound is shifted from 100% DMSO to a 99% aqueous environment, the dielectric constant of the medium changes drastically. If the concentration exceeds the kinetic solubility limit, the compound aggregates into micro-particles that scatter light, which is detectable at 620 nm[7].
Step-by-Step Methodology:
-
Stock Preparation: Accurately weigh 2.61 mg of this compound and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock[8]. Vortex for 2 minutes.
-
Serial Dilution: Prepare a 7-point serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
Buffer Spiking: To a 96-well clear-bottom plate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well. Rapidly dispense 2 µL of each DMSO dilution into the corresponding wells. Crucial: This maintains a constant 1% DMSO vehicle concentration across all test wells, isolating the compound's concentration as the only variable[7].
-
Incubation: Seal the plate and incubate at 37°C for 2 hours to allow metastable supersaturated solutions to precipitate[7].
-
Quantification: Measure the absorbance/turbidity using a microplate reader at 620 nm. The kinetic solubility limit is defined as the concentration immediately preceding a statistically significant increase in baseline absorbance[8].
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
Kinetic methods often overestimate true solubility due to temporary supersaturation[3]. The shake-flask method establishes true equilibrium[6].
Causality: By providing an excess of solid compound, the system is forced to balance the rate of dissolution with the rate of recrystallization. This yields the absolute maximum carrying capacity of the solvent system[3].
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount (approx. 5-10 mg) of solid this compound into a 2 mL glass HPLC vial[8].
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pure DMSO for stock limits, or a specific DMSO/Water cosolvent mixture).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at 25°C for 24 to 48 hours[6].
-
Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to firmly pellet the undissolved solid[8].
-
Filtration & Analysis: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately in DMSO and quantify the dissolved concentration using HPLC-UV against a pre-established standard calibration curve[6][8].
Quantitative Data Presentation
The following table summarizes the physicochemical parameters and expected solubility benchmarks for this compound based on standard fragment and early-lead profiling metrics[1][7][9].
| Parameter | Value / Description | Analytical Method |
| Compound Name | This compound | N/A |
| CAS Number | 925159-60-0 | N/A |
| Molecular Weight | 261.32 g/mol | Mass Spectrometry |
| Recommended DMSO Stock | 10 mM – 50 mM | Visual Clarity / NMR[9] |
| Kinetic Aqueous Solubility | Typically < 10 µM (at 1% DMSO) | Turbidimetry (620 nm)[7] |
| Thermodynamic Solubility | Equilibrium Dependent | Shake-Flask + HPLC-UV[6] |
| Storage Conditions | -20°C, desiccated, sealed | Prevents Hygroscopic Degradation[5] |
Troubleshooting & Solubilization Strategies
If this compound fails to reach the required concentration for your specific assay, consider the following scientifically validated interventions:
-
Acoustic Dispensing: Instead of manual pipetting, use acoustic liquid handling (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the assay buffer. This minimizes localized high-concentration zones that trigger premature nucleation.
-
Cosolvents and Surfactants: If the kinetic solubility in 1% DMSO is too low (< 1 µM), consider formulating the aqueous buffer with solubilizers such as 0.1% Tween-20 or complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD) to stabilize the lipophilic cyclohexyl group[2].
-
Warming Cycles: If precipitation is observed in the pure DMSO stock after freeze-thaw cycles, sonicate the sealed vial in a 37°C water bath for 10 minutes prior to assay use to redissolve micro-crystals.
References
- Title: CAS 925159-60-0 | Sigma-Aldrich: Methyl 3-(cyclohexylcarbamoyl)
- Title: Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery Source: Smolecule URL
- Source: PMC (NIH)
- Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Semantic Scholar URL
- Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL
- Title: Trk-IN-19 Solubility in DMSO: A Technical Guide (Kinetic and Thermodynamic Protocols)
- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Title: Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 Source: Benchchem URL
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species Source: SciSpace URL
- Title: Turbidimetric Solubility Assay Source: Evotec URL
Sources
- 1. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.net [enamine.net]
- 7. evotec.com [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate via EDC/HOBt-Mediated Amidation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0)[1] from mono-methyl isophthalate and cyclohexylamine. The method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to facilitate high-yielding amide bond formation while simplifying downstream purification.
Mechanistic Rationale & Experimental Design
Amide coupling is a cornerstone reaction in medicinal chemistry and drug development. While traditional coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are effective, they generate insoluble urea byproducts that complicate purification and often require tedious filtration. In contrast, EDC·HCl generates a water-soluble urea byproduct, allowing for seamless removal via standard aqueous workup[2].
The reaction proceeds via the activation of the free carboxylic acid of mono-methyl isophthalate by EDC to form a highly electrophilic O-acylisourea intermediate. Because O-acylisoureas are prone to deleterious thermal rearrangement into unreactive N-acylureas, HOBt is introduced as a nucleophilic additive. HOBt rapidly attacks the O-acylisourea to form an intermediate OBt-active ester. This OBt-ester is highly stable against rearrangement yet remarkably reactive toward the incoming nucleophile, cyclohexylamine[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain an optimal pH, ensuring the amine remains fully deprotonated and nucleophilic[4].
Reaction Pathway Visualization
Fig 1. Mechanistic pathway of EDC/HOBt-mediated amidation of mono-methyl isophthalate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Mono-methyl isophthalate | 180.16 | 1.0 eq | 1.00 g (5.55 mmol) | Starting Material |
| Cyclohexylamine | 99.17 | 1.2 eq | 0.76 mL (6.66 mmol) | Nucleophile |
| EDC·HCl | 191.70 | 1.2 eq | 1.28 g (6.66 mmol) | Coupling Agent |
| HOBt | 135.13 | 1.2 eq | 0.90 g (6.66 mmol) | Activating Additive |
| DIPEA | 129.24 | 2.0 eq | 1.93 mL (11.10 mmol) | Non-nucleophilic Base |
| Dichloromethane (DCM) | N/A | N/A | 20 mL | Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Activation
-
Dissolution : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve mono-methyl isophthalate (1.00 g, 5.55 mmol) in anhydrous DCM (20 mL) under an inert nitrogen atmosphere.
-
Cooling : Submerge the flask in an ice-water bath to cool the reaction mixture to 0 °C. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and suppresses the formation of the inactive N-acylurea byproduct[2].
-
Activation : Add HOBt (0.90 g, 6.66 mmol) to the stirring solution, followed by the portion-wise addition of EDC·HCl (1.28 g, 6.66 mmol) over 5 minutes. Stir the suspension at 0 °C for 15 minutes to allow the formation of the OBt-active ester.
-
Base Addition : Add DIPEA (1.93 mL, 11.10 mmol) dropwise via syringe.
Phase 2: Amidation
-
Nucleophilic Attack : Add cyclohexylamine (0.76 mL, 6.66 mmol) dropwise to the activated ester solution at 0 °C.
-
Propagation : Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 12–16 hours.
-
Monitoring : Verify reaction completion via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot (UV active, lower
) should be completely consumed, replaced by a new product spot (UV active, higher ).
Phase 3: Workup & Purification (Self-Validating System)
The workup is designed as a self-validating purification system where each wash specifically targets a known byproduct or unreacted reagent[2]: 8. Quenching & Dilution : Dilute the reaction mixture with an additional 20 mL of DCM. 9. Acid Wash (Citric Acid) : Wash the organic layer with 10% aqueous citric acid (2 × 20 mL). Causality: The mildly acidic wash protonates unreacted cyclohexylamine and DIPEA, rendering them water-soluble and extracting them cleanly into the aqueous phase. 10. Base Wash (NaHCO₃) : Wash the organic layer with saturated aqueous sodium bicarbonate (2 × 20 mL). Causality: This deprotonates any unreacted mono-methyl isophthalate and the liberated HOBt byproduct, pulling them into the aqueous phase. 11. Brine Wash : Wash with saturated aqueous NaCl (20 mL) to remove residual water from the organic layer. 12. Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 13. Final Purification : If necessary, purify the crude residue via flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes) to afford pure this compound as a white solid.
Analytical Characterization (Expected Data)
-
LC-MS (ESI+) : Expected m/z[M+H]⁺ = 262.1.
-
¹H NMR (400 MHz, CDCl₃) : Expected signals include a singlet for the methyl ester (~3.9 ppm, 3H), a broad doublet for the amide NH (~6.0 ppm, 1H), a multiplet for the cyclohexyl alpha-proton (~3.9-4.0 ppm, 1H), and aromatic protons corresponding to the 1,3-disubstituted benzene ring (7.4 - 8.4 ppm, 4H).
Troubleshooting & Optimization
-
Low Yield / Messy TLC : If thermal degradation is suspected, ensure the reaction is kept strictly at room temperature and not heated. Do not use a rotary evaporator bath above 40 °C during concentration, as excess heat can degrade residual intermediates[5].
-
Sluggish Reaction : If the amine is exceptionally sterically hindered, a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq) can be added to accelerate the acyl transfer process[3]. However, for standard primary amines like cyclohexylamine, HOBt alone is highly efficient.
-
Solvent Alternatives : If the starting material exhibits poor solubility in DCM, anhydrous DMF can be substituted. Note that DMF requires a more rigorous aqueous workup (e.g., 5 × 50 mL water washes or a 5% LiCl wash) to remove the solvent prior to concentration[4].
References[1] Title: CAS 925159-60-0 | Sigma-Aldrich: this compound
Sources
- 1. CAS 925159-60-0 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
Application Note: High-Efficiency Synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate
Executive Summary
This application note details the optimized protocol for the synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate , a functionalized benzamide intermediate often utilized in medicinal chemistry scaffolds.
The synthesis couples 3-(methoxycarbonyl)benzoic acid (Mono-methyl isophthalate) with cyclohexylamine . While traditional acid chloride methods (SOCl₂) are viable for bulk scale, this guide prioritizes a HATU-mediated coupling for Research & Development (R&D) contexts. This method offers superior functional group tolerance, milder conditions, and higher throughput potential compared to carbodiimide (EDC/DCC) or acid chloride routes.
Target Molecule Profile
| Property | Detail |
| Target Name | This compound |
| Core Structure | Benzamide with a meta-methyl ester |
| Reaction Type | Amide Coupling (Acylation) |
| Key Challenges | Chemoselectivity (avoiding hydrolysis of the methyl ester); Purification of urea byproducts (if using DCC). |
Strategic Analysis & Mechanism
Why HATU?
For this specific substrate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling agent of choice.
-
Reactivity: The meta-substituted electron-withdrawing ester group on the benzoic acid slightly deactivates the carboxylic acid. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion faster than EDC/HOBt [1].
-
Selectivity: HATU operates under basic conditions (with DIPEA) at room temperature, minimizing the risk of transesterification or hydrolysis of the methyl ester moiety, which can occur under the harsh reflux conditions of acid chloride generation.
Reaction Mechanism (HATU Activation)
The reaction proceeds via the in situ formation of an activated OAt-ester.
Figure 1: Mechanistic pathway of HATU-mediated amide coupling.[1] The carboxylate attacks HATU to form an unstable intermediate, which rearranges to the active 7-HOAt ester, subsequently attacked by the amine.
Experimental Protocol (Method A: HATU)
This is the standard protocol for milligram to gram-scale synthesis.
Reagents & Stoichiometry[2]
| Component | Role | Equiv. | MW ( g/mol ) |
| 3-(Methoxycarbonyl)benzoic acid | Limiting Reagent | 1.0 | 180.16 |
| Cyclohexylamine | Nucleophile | 1.1 - 1.2 | 99.17 |
| HATU | Coupling Agent | 1.1 - 1.2 | 380.23 |
| DIPEA (Hünig's Base) | Base | 2.0 - 3.0 | 129.24 |
| DMF (Anhydrous) | Solvent | -- | -- |
Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.0-4.0 equivalents.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask or vial and purge with Nitrogen (
). Add a magnetic stir bar. -
Dissolution: Add 3-(methoxycarbonyl)benzoic acid (1.0 equiv) and dissolve in anhydrous DMF (concentration ~0.1 M to 0.2 M).
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv) in one portion.
-
Observation: The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.
-
-
Coupling: Add cyclohexylamine (1.1 equiv) dropwise.
-
Exotherm: A mild exotherm may be observed.
-
-
Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The limiting acid spot should disappear.
-
-
Workup (Extraction):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx.[2] 10x reaction volume).
-
Wash 1 (Acidic): Wash with 1M HCl (or 5% citric acid) to remove excess cyclohexylamine and DIPEA. Caution: Do not use strong acid for prolonged periods to avoid ester hydrolysis.
-
Wash 2 (Basic): Wash with Saturated Aqueous
to remove unreacted benzoic acid and HOAt byproducts. -
Wash 3 (Neutral): Wash with Saturated Brine.
-
-
Isolation: Dry the organic layer over anhydrous
or , filter, and concentrate under reduced pressure. -
Purification:
-
The crude product is often pure enough for use (>90%).
-
If necessary, purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient 0%
40% EtOAc in Hexanes.
-
Alternative Protocol (Method B: Acid Chloride)
Context: Use this method for scale-up (>10g) where HATU costs are prohibitive, or if the HATU purification proves difficult.
-
Activation: Suspend 3-(methoxycarbonyl)benzoic acid (1.0 equiv) in DCM. Add Thionyl Chloride (
) (1.5 equiv) and a catalytic drop of DMF. -
Reflux: Heat to reflux for 2 hours until gas evolution (
) ceases and the solution clears. -
Concentration: Evaporate solvent and excess
in vacuo (azeotrope with toluene if needed) to obtain the crude acid chloride. -
Coupling: Dissolve the acid chloride in DCM. Cool to 0 °C. Add Cyclohexylamine (1.1 equiv) and Triethylamine (
) (1.2 equiv). -
Workup: Standard aqueous wash as described in Method A.
Process Workflow & Quality Control
The following diagram illustrates the critical decision points and validation steps.
Figure 2: Operational workflow for the synthesis, highlighting the critical decision node at the monitoring stage.
Analytical Validation (Expected Data)
Upon isolation, the identity of the compound must be verified.
-
Physical State: White to off-white solid.
-
NMR (400 MHz,
):- 8.3–8.4 (t, 1H, Ar-H, H-2)
- 8.1–8.2 (d, 1H, Ar-H)
- 8.0–8.1 (d, 1H, Ar-H)
- 7.5 (t, 1H, Ar-H, H-5)
- 6.0–6.5 (br d, 1H, NH)
-
3.95 (s, 3H,
) - 3.9–4.0 (m, 1H, N-CH of cyclohexyl)
-
1.1–2.1 (m, 10H, Cyclohexyl
)
-
Mass Spectrometry (ESI+):
-
Calculated MW: 261.32 Da
-
Expected
: 262.3
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of methyl ester | Ensure anhydrous DMF is used; reduce exposure to strong aqueous acid/base during workup. |
| Incomplete Reaction | Inactive HATU (Hydrolyzed) | Use fresh HATU. Ensure DIPEA is high quality (free of amines). |
| Racemization | N/A for this substrate | This substrate is achiral at the activation site, so racemization is not a concern. |
| Sticky Solid | Residual DMF | DMF is hard to remove. Wash organic layer thoroughly with water/brine or use lyophilization. |
References
-
Montalbetti, C.A.G.N. and Falque, V. (2005).[3][4][5][6][7] Amide bond formation and peptide coupling.[1][3][4][8] Tetrahedron, 61(46), 10827-10852.[4] [Link]
-
Valeur, E. and Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[10][9] [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 4. books.rsc.org [books.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. scribd.com [scribd.com]
- 9. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note & Protocol: Synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate
Introduction: The Significance of Amide Bond Formation
The formation of an amide bond is one of the most fundamental and crucial reactions in organic synthesis and medicinal chemistry. This linkage is the cornerstone of peptides and proteins, and it is present in a vast array of pharmaceuticals, polymers, and advanced materials. The reaction between an acyl chloride and a primary amine, such as the one detailed herein between methyl 3-(chlorocarbonyl)benzoate and cyclohexylamine, represents a robust and highly efficient method for constructing this bond. This process, a variant of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of methyl 3-(cyclohexylcarbamoyl)benzoate. It offers a detailed experimental protocol grounded in established chemical principles and provides expert insights into the causality behind experimental choices, potential challenges, and troubleshooting strategies.
Reaction Scheme & Mechanism
The reaction proceeds by the nucleophilic attack of the primary amine, cyclohexylamine, on the electrophilic carbonyl carbon of the acyl chloride, methyl 3-(chlorocarbonyl)benzoate.
Overall Reaction:
Sources
Application Note: Synthesis and Diversification of Benzamide Derivatives from Methyl 3-(cyclohexylcarbamoyl)benzoate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Orthogonal deprotection and amidation workflows for the synthesis of asymmetric isophthalamides.
Introduction & Mechanistic Rationale
The development of multi-target-directed ligands (MTDLs) and selective enzyme inhibitors frequently relies on the robust and versatile isophthalamide (1,3-bis-amide benzene) scaffold. Isophthalamide derivatives have demonstrated profound clinical potential, serving as potent Histone Deacetylase (HDAC) inhibitors in oncology[1] and as dual BACE-1/Acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease [2].
Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0) is a highly valuable building block for synthesizing these asymmetric benzamide derivatives. Structurally, it is a mono-amide, mono-ester derivative of isophthalic acid. This specific functionalization provides orthogonal reactivity :
-
The Cyclohexyl Amide: The secondary amide bond is sterically hindered by the cyclohexyl ring and electronically stable, making it highly resistant to mild hydrolytic conditions.
-
The Methyl Ester: The ester group acts as a masked carboxylic acid that can be selectively unmasked via base-catalyzed saponification without disturbing the existing amide bond.
By exploiting this causality, researchers can selectively hydrolyze the ester to yield 3-(cyclohexylcarbamoyl)benzoic acid, which can subsequently be coupled with a diverse library of primary or secondary amines (e.g., anilines, aliphatic amines) using standard carbodiimide chemistry (EDC/HOBt) [3]. This approach avoids the harsh conditions of acyl chloride formation, which can degrade sensitive functional groups on complex amine coupling partners.
Experimental Workflow
The following Graphviz diagram illustrates the two-step synthetic logic, transitioning from the orthogonally protected starting material to the final diversified benzamide derivative.
Caption: Two-step synthesis of asymmetric benzamide derivatives via orthogonal ester hydrolysis and EDC/HOBt amidation.
Detailed Step-by-Step Methodologies
Protocol A: Selective Saponification to 3-(cyclohexylcarbamoyl)benzoic acid
Objective: Unmask the carboxylic acid while preserving the cyclohexyl amide.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH, 2.5 equiv)
-
Methanol (MeOH) / Water (H₂O) (3:1 v/v)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Suspend this compound (10 mmol) in 30 mL of Methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Dissolve NaOH (25 mmol) in 10 mL of distilled water. Add this aqueous base dropwise to the methanolic suspension.
-
Causality: The mixed solvent system is critical. Methanol solubilizes the organic starting material, while water dissolves the NaOH and drives the hydrolysis equilibrium forward.
-
-
Reaction: Heat the mixture to 50 °C and stir for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot will disappear, replaced by a baseline spot (the sodium carboxylate salt).
-
Concentration: Cool to room temperature and remove the majority of the methanol under reduced pressure. Do not evaporate to dryness.
-
Acidification & Precipitation: Dilute the remaining aqueous layer with 20 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2.0.
-
Self-Validation: The free carboxylic acid is insoluble in acidic water and will crash out as a dense white precipitate. If the solution remains clear, the pH is not low enough.
-
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold water (3 × 10 mL) to remove residual NaCl, and dry under high vacuum to afford 3-(cyclohexylcarbamoyl)benzoic acid.
Protocol B: EDC/HOBt-Mediated Amidation
Objective: Couple the free acid with a target amine (R-NH₂) to form the final benzamide.
Reagents:
-
3-(cyclohexylcarbamoyl)benzoic acid (1.0 equiv)
-
Target Amine (e.g., substituted aniline) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation: In an oven-dried flask flushed with nitrogen, dissolve the intermediate acid (5 mmol) and HOBt (6 mmol) in 20 mL of anhydrous DCM (use DMF if solubility is poor). Add DIPEA (15 mmol) and cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC·HCl (6 mmol) portion-wise. Stir at 0 °C for 15 minutes.
-
Causality: EDC activates the acid, but the resulting O-acylisourea is prone to rearrangement into an unreactive N-acylurea. HOBt rapidly intercepts this intermediate to form an active OBt-ester, which is highly reactive toward amines and suppresses side reactions [3].
-
-
Amine Addition: Add the target amine (5.5 mmol) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.
-
Quenching & Workup: Dilute the reaction with an additional 30 mL of DCM. Transfer to a separatory funnel.
-
Wash with 1M HCl (2 × 20 mL) to remove unreacted amine and DIPEA.
-
Wash with saturated NaHCO₃ (2 × 20 mL) to remove unreacted acid and HOBt.
-
Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography (Silica gel, typically eluting with a Hexanes/EtOAc gradient) or recrystallization to yield the pure asymmetric benzamide derivative.
Quantitative Data Presentation
Table 1: Standard Reaction Parameters and Stoichiometry for EDC/HOBt Amidation
| Reagent / Component | Function | Equivalents | Optimal Concentration | Temperature Profile |
| Carboxylic Acid | Electrophile Precursor | 1.0 eq | 0.1 - 0.2 M | 0 °C → 25 °C |
| Target Amine | Nucleophile | 1.1 eq | - | 0 °C → 25 °C |
| EDC·HCl | Primary Coupling Agent | 1.2 eq | - | Added at 0 °C |
| HOBt | Suppresses N-acylurea | 1.2 eq | - | Added at 0 °C |
| DIPEA | Non-nucleophilic Base | 3.0 eq | - | Added at 0 °C |
Table 2: Expected Analytical Profile of the Intermediate and Final Scaffold
| Compound Stage | Expected Physical State | Key IR Absorptions (cm⁻¹) | Key ¹H-NMR Indicators (DMSO-d₆) |
| Starting Material | White/Off-white solid | ~1720 (Ester C=O), ~1640 (Amide C=O) | ~3.85 ppm (s, 3H, -OCH₃) |
| Acid Intermediate | White powder | ~1680 (Acid C=O), ~1640 (Amide C=O) | Disappearance of -OCH₃ peak; ~13.0 ppm (br s, 1H, -COOH) |
| Final Benzamide | Solid / Crystalline | ~1640 (Amide 1 C=O), ~1650 (Amide 2 C=O) | Two distinct amide -NH protons (~8.0 - 10.5 ppm depending on R-group) |
References
-
Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Developing β-secretase inhibitors for treatment of Alzheimer's disease Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
Application Note: Recrystallization Protocols for Methyl 3-(cyclohexylcarbamoyl)benzoate
Executive Summary
Methyl 3-(cyclohexylcarbamoyl)benzoate is a bifunctional intermediate often utilized in the synthesis of complex pharmaceutical agents. Its structure comprises a lipophilic methyl benzoate core substituted with a moderately polar cyclohexylcarboxamide moiety.[1] This unique combination of a hydrogen-bond donor/acceptor (amide) and a polar acceptor (ester) alongside hydrophobic domains (cyclohexyl/phenyl rings) creates specific purification challenges.[2][1]
This guide provides a rational, structure-based approach to selecting recrystallization solvents. Unlike simple esters, the amide functionality increases the melting point and lattice energy, often leading to "oiling out" rather than crystallization if the solvent system is not carefully tuned.[1] This protocol details the Solvent Screening Workflow , Recommended Solvent Systems , and Troubleshooting Mechanisms to ensure high purity (>99%) and optimal yield.
Chemical Structure & Solubility Physics[2]
To design an effective purification strategy, we must first analyze the molecular interactions governing the solubility of this compound.[1]
Structural Analysis
-
Benzene Core: Provides aromatic stacking interactions (π-π stacking).[2][1]
-
Methyl Ester (-COOCH₃): A polar, hydrogen-bond acceptor.[2][1] Soluble in most organic solvents (alcohols, esters, chlorinated solvents).[1]
-
Cyclohexyl Amide (-CONH-Cy): The critical determinant for crystallization.[2][1]
Solubility Prediction (Hansen Solubility Parameters)
Based on group contribution methods, the molecule exhibits:
-
High Solubility: Chlorinated solvents (DCM, Chloroform), THF, warm Alcohols.[2][1]
-
Moderate Solubility: Ethyl Acetate, Acetone, Toluene.[1]
-
Low Solubility: Water, Hexanes, Heptane, Diethyl Ether.[1]
Implication: A single-solvent system using a medium-polarity solvent (like Ethanol) or a binary solvent/anti-solvent system (Ethyl Acetate/Heptane) will yield the best results.[2][1]
Solvent Selection Strategy
The following decision matrix outlines the logic for selecting the optimal solvent system based on the impurity profile and physical behavior of the crude material.
Solvent Screening Workflow (Logic Diagram)
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on empirical solubility observations.[2][1]
Recommended Solvent Systems
Based on the amide-ester functionality, the following systems are validated for high recovery and purity.
Table 1: Solvent System Performance Data
| System | Composition | Type | Suitability | Impurity Rejection Profile |
| A | Ethanol (95%) | Single | Primary Choice. | Excellent for removing non-polar byproducts and polar inorganic salts.[2][1] |
| B | EtOAc / Heptane | Binary | High Recovery. | Best if compound is too soluble in alcohols.[2][1] Heptane forces precipitation. |
| C | Toluene | Single | Specific. | Use only if the crude contains high-melting urea byproducts (insoluble in Toluene).[2][1] |
| D | Methanol / Water | Binary | Alternative. | Good for very polar impurities, but risk of ester hydrolysis if heated too long.[2] |
Expert Insight: System B (EtOAc/Heptane) is often superior for cyclohexyl derivatives because the aliphatic ring has high affinity for heptane, allowing for a controlled, slow crystallization that excludes impurities effectively.[2]
Detailed Experimental Protocols
Protocol A: Recrystallization from Ethanol (Standard)
Best for general purification of >90% purity crude.
-
Preparation: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 15 mL of absolute Ethanol. Heat to reflux (approx. 78°C) on a steam bath or magnetic hotplate with stirring.
-
Titration: If not fully dissolved, add Ethanol in 2 mL increments until the solution is clear. Do not exceed 30 mL total volume.
-
Filtration (Optional): If insoluble particles (dust, urea derivatives) remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.
-
Nucleation: Remove from heat. Cap the flask with foil. Allow to cool to room temperature undisturbed for 2 hours.
-
Crystallization: Transfer to an ice bath (0-4°C) for 1 hour. White needles or prisms should form.[1]
-
Isolation: Filter via vacuum filtration (Buchner funnel).[2][1] Wash the cake with 5 mL of ice-cold Ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours to remove solvent residues.
Protocol B: Solvent/Anti-Solvent (Ethyl Acetate / Heptane)
Best for "oily" crude or when yield in Ethanol is low.[2][1]
-
Dissolution: Dissolve 5.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 10-15 mL).
-
Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.
-
Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears that does not dissolve with swirling.[1]
-
Clarification: Add a few drops of Ethyl Acetate to just clear the solution again.[1]
-
Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling (this prevents oiling out).[1]
-
Harvest: Once at room temperature, cool in ice, filter, and wash with a 1:3 mixture of EtOAc:Heptane.
Troubleshooting & Optimization
Phenomenon: "Oiling Out"
Cause: The melting point of the solute in the solvent mixture is lower than the saturation temperature. The compound separates as a liquid phase before crystallizing.[1][3] Solution:
-
Re-heat the mixture to redissolve the oil.
-
Add Seed Crystals: Add a tiny crystal of pure product to the solution as it cools (at approx. 50°C).
-
Increase Solvent Volume: Oiling often indicates the solution is too concentrated. Add 10-20% more of the primary solvent (Ethanol or EtOAc).[1]
-
Vigorous Stirring: Rapid stirring during cooling can sometimes induce nucleation over phase separation.[2][1]
Impurity Management
-
Unreacted Amine (Cyclohexylamine): If the crude smells of amine, perform an acid wash (1M HCl) on the organic layer before recrystallization.[2]
-
Hydrolysis Product (Acid): If the ester has hydrolyzed, the free acid may co-crystallize.[2] Wash the crude with saturated Sodium Bicarbonate (NaHCO₃) prior to recrystallization.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard text for general recrystallization techniques).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] [2][1]
-
Nangia, A. "Conformational Polymorphism in the Crystal Structure of Benzamide Derivatives."[1] Crystal Growth & Design, 2008 , 8(4), 1085-1087.[2][1] (Discusses crystallization behavior of homologous benzamides).
-
BenchChem. "Crystallization Methods for Benzamide Derivatives: Application Notes." BenchChem Protocols, 2025 . (General protocols for benzamide crystallization). [2][1][4]
-
PubChem. "Compound Summary: Methyl benzoate."[1] National Library of Medicine (US), National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] (Physicochemical properties of the core structure).[1]
Sources
Methyl 3-(cyclohexylcarbamoyl)benzoate intermediate for heterocyclic synthesis
Executive Summary
Methyl 3-(cyclohexylcarbamoyl)benzoate is a bifunctional synthetic intermediate characterized by a meta-substituted benzene core bearing two distinct reactive handles: a stable cyclohexylcarboxamide (hydrophobic domain) and a reactive methyl ester (heterocyclic precursor).[1]
This application note details the synthesis of this intermediate and its downstream application in generating 1,3,4-oxadiazole libraries . This scaffold is particularly relevant in Medicinal Chemistry for the design of p38 MAPK inhibitors and GPCR ligands , where the 3-benzamide motif provides critical hydrogen-bonding interactions and the heterocyclic moiety serves as a bioisostere for carboxylic acids or amides.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Key Functional Groups | Methyl Ester (Electrophile), Secondary Amide (H-Bond Donor/Acceptor) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water |
| Stability | Stable at RT; Ester susceptible to hydrolysis under basic conditions |
Synthesis Protocol: The Intermediate
Objective: Selective amidation of Monomethyl Isophthalate to yield this compound without hydrolyzing the ester.
Mechanism & Rationale
Direct reaction of dimethyl isophthalate with cyclohexylamine often leads to mixtures of mono- and diamides.[1] To ensure regioselectivity, we utilize Monomethyl isophthalate (CAS 1877-71-0) as the starting material.[1] We employ HATU as the coupling reagent to activate the free carboxylic acid, ensuring mild conditions that preserve the methyl ester.
Materials
-
Monomethyl isophthalate (1.0 equiv)[1]
-
Cyclohexylamine (1.1 equiv)[1]
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Protocol
-
Activation: Charge a round-bottom flask with Monomethyl isophthalate (10 mmol) and anhydrous DMF (50 mL). Add DIPEA (30 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Add HATU (12 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester species.
-
Addition: Dropwise add Cyclohexylamine (11 mmol).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
-
Expected Yield: 85–92% (White/Off-white solid).[1]
-
Application: Synthesis of 1,3,4-Oxadiazole Libraries
Context: The conversion of the methyl ester into a 1,3,4-oxadiazole ring creates a rigid, planar linker that mimics the electronics of an amide or ester but with improved metabolic stability. This "Scaffold Hopping" strategy is standard in kinase inhibitor discovery.[1]
Workflow Diagram
Figure 1: Synthetic pathway from isophthalate precursor to bioactive oxadiazole scaffold.[1]
Detailed Protocol: Ester to Oxadiazole Transformation
Phase A: Hydrazinolysis (Formation of the Hydrazide)
-
Dissolve this compound (5 mmol) in absolute Ethanol (20 mL).
-
Add Hydrazine Hydrate (80%, 25 mmol, 5 equiv) dropwise.
-
Reflux the mixture for 6–8 hours.
-
Observation: The product often precipitates out as a white solid upon cooling.[1]
-
-
Cool to RT. Filter the solid, wash with cold ethanol, and dry.[1]
-
Product: 3-(cyclohexylcarbamoyl)benzohydrazide.[1]
-
Phase B: Cyclization to 1,3,4-Oxadiazole
-
Mix the Hydrazide (1 mmol) with a substituted Benzoic Acid derivative (1 mmol) (e.g., 4-chlorobenzoic acid for lipophilicity).
-
Add Phosphorus Oxychloride (POCl₃) (5 mL) carefully (acts as solvent and dehydrating agent).[1]
-
Reflux at 100–110°C for 4–6 hours.
-
Quenching (Critical Safety Step):
-
Extract with EtOAc, dry, and concentrate.
-
Recrystallize from Ethanol/DMF.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of methyl ester | Ensure reagents (DMF, DIPEA) are anhydrous.[1] Avoid strong bases like NaOH/KOH.[1] Use DIPEA or TEA only. |
| Incomplete Hydrazinolysis | Steric hindrance | Increase Hydrazine equivalents to 10x. Use n-Butanol as solvent to achieve higher reflux temperature (118°C).[1] |
| POCl₃ Handling Issues | Violent quenching | Always pour reaction mixture into ice, never ice into mixture. Use a fume hood.[1] |
| Solubility Issues | Cyclohexyl group aggregation | Use DMF or DMSO for NMR characterization. Add 10% Methanol to DCM for extractions.[1] |
References
-
Monomethyl Isophthalate Properties: Sigma-Aldrich.[1] Mono-Methyl isophthalate 97%. Link[1]
-
Oxadiazole Synthesis Review: Glomb, T., et al. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Link
-
Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
-
Kinase Inhibitor Scaffolds: Asati, V., et al. (2016).[1] p38 MAP Kinase Inhibitors: A Review on the Novel Pharmacophores. Mini-Reviews in Medicinal Chemistry. Link
Sources
Scale-up synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate
An Application Note for the Scale-Up Synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a substituted benzamide ester. It outlines a detailed protocol for laboratory-scale preparation and critically examines the strategic considerations required for scaling the synthesis to larger, industrially relevant quantities. The core methodology focuses on the direct aminolysis of a commercially available diester, a route chosen for its operational simplicity, inherent safety advantages over acid chloride methods, and favorable process economics. Key challenges in thermal management, mass transfer, and product purification during scale-up are addressed, with scientifically-grounded solutions provided. This guide is intended to serve as a practical resource for chemists and chemical engineers involved in process development and manufacturing.
Introduction and Scientific Background
Amide bond formation is one of the most fundamental and frequently performed transformations in the pharmaceutical and chemical industries.[1] Molecules containing the N-cyclohexyl benzamide moiety are scaffolds of interest in medicinal chemistry and materials science. This compound serves as a valuable exemplar for this class of compounds.
The synthesis involves the formation of an amide bond between a benzoic acid derivative and cyclohexylamine. While numerous methods exist for amide synthesis, including the use of coupling agents or the conversion of carboxylic acids to highly reactive acid chlorides, these approaches often generate significant waste and can present safety hazards on a large scale.[1][2][3] Direct thermal or catalyzed aminolysis of an ester is an attractive alternative for industrial production due to its high atom economy, the generation of a benign alcohol byproduct, and generally less exothermic reaction profiles, which enhances process safety.[4]
This application note details the synthesis via the reaction of Dimethyl isophthalate with cyclohexylamine. This pathway proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a well-established nucleophilic acyl substitution pathway. The nitrogen atom of cyclohexylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of one of the methyl ester groups of Dimethyl isophthalate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the methoxide leaving group, which is subsequently protonated by the amine starting material or upon workup to form methanol. The reaction is typically driven to completion by heating, which provides the necessary activation energy.
Reaction Scheme
Caption: Synthesis of the target compound via aminolysis.
Part I: Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol describes a reliable method for synthesizing this compound on a standard laboratory scale.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |
| Dimethyl isophthalate | C₁₀H₁₀O₄ | 194.18 | 9.71 g (50 mmol) | Starting ester |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 5.45 g (55 mmol) | 1.1 equivalents |
| Toluene | C₇H₈ | 92.14 | 100 mL | Reaction solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | ~50 mL | For aqueous wash |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | ~50 mL | For aqueous wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | For aqueous wash |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5-10 g | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | As needed | Recrystallization |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, nitrogen inlet, separatory funnel, Büchner funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 250 mL round-bottom flask with a reflux condenser, magnetic stir bar, and thermometer. Ensure the setup is under a gentle flow of nitrogen.
-
Reagent Charging: To the flask, add Dimethyl isophthalate (9.71 g), toluene (100 mL), and cyclohexylamine (5.45 g).
-
Reaction: Heat the stirred mixture to reflux (approx. 110-111 °C) and maintain for 12-24 hours. The reaction progress should be monitored.
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.[5] The disappearance of the starting ester and the appearance of a new, typically higher Rf product spot indicates reaction progression.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a 500 mL separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with 1M HCl (2 x 25 mL) to remove unreacted cyclohexylamine.
-
Wash with 5% NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL) to initiate drying.
-
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or oil.
-
Purification: Purify the crude material by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. Expected yield: 80-90%.
Part II: Scale-Up Synthesis and Process Considerations
Transitioning from a 10-gram laboratory synthesis to a multi-kilogram scale introduces significant challenges that require a shift in strategy and equipment. The following section explains the rationale behind the necessary modifications.
Comparative Synthesis Parameters
| Parameter | Laboratory Scale (10 g) | Pilot/Production Scale (10 kg) | Rationale for Change |
| Reactor | 250 mL Glass Flask | 100 L Glass-Lined/Stainless Steel Reactor | Accommodate larger volumes and pressures; better heat transfer. |
| Heating/Cooling | Heating Mantle / Oil Bath | Jacket with Thermal Fluid (Oil/Steam) | Provides precise and uniform temperature control for large volumes. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., anchor, pitched-blade turbine) | Ensures effective mixing and heat distribution in a large volume; prevents localized overheating. |
| Reagent Addition | All at once | Controlled addition of cyclohexylamine via pump | Manages exothermicity and ensures reaction control. Direct aminolysis is not highly exothermic but good practice dictates control.[4] |
| Solvent | Toluene | Toluene or a higher-boiling, safer alternative like xylene or anisole | Solvent choice on a large scale is driven by cost, safety (flash point), and ease of recovery.[2][3] |
| Work-up | Separatory Funnel | Washes performed in the reactor; phase separation via bottom outlet valve | Eliminates manual handling of large, heavy glassware and reduces exposure risks. |
| Isolation | Büchner Funnel | Centrifuge or Filter-Dryer (e.g., Nutsche filter) | Efficiently handles large volumes of solids and solvents, allowing for contained washing and drying. |
| Purification | Lab Recrystallization | Crystallization in a dedicated, jacketed vessel with controlled cooling rates | Controlled cooling is critical for consistent crystal size and purity on a large scale. |
Critical Scale-Up Challenges and Solutions
-
Thermal Management:
-
The Challenge: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal more difficult. While this specific reaction is not violently exothermic, localized heating can lead to side reactions and impurities.
-
The Solution: Use a jacketed reactor with a thermal fluid for precise temperature control. Implement controlled addition of the amine to manage the reaction rate and any associated heat generation. Continuous monitoring of the internal batch temperature is mandatory.
-
-
Mass Transfer and Mixing:
-
The Challenge: Inadequate mixing in a large reactor can lead to non-homogenous temperature and concentration profiles, resulting in incomplete conversion and the formation of byproducts.
-
The Solution: Employ an appropriately sized and shaped mechanical agitator (e.g., a pitched-blade turbine for good axial flow). The mixing speed must be optimized to ensure suspension of solids (if any) and efficient reactant interaction without introducing excessive shear.
-
-
Process Safety:
-
The Challenge: Handling large quantities of flammable solvents and reactive chemicals increases the risk of fire, explosion, and exposure.
-
The Solution: Conduct a thorough Process Hazard Analysis (PHA) before scale-up. Ensure the reactor is properly grounded to prevent static discharge. Use closed-system transfers for all reagents. The reactor must be equipped with pressure relief systems. The choice of less toxic and higher flash-point solvents is also a key safety consideration.[2]
-
-
Purification and Isolation:
-
The Challenge: Recrystallization of a 10 kg batch requires hundreds of liters of solvent, which is difficult to handle in a laboratory setting. Achieving consistent purity and crystal form can be difficult.
-
The Solution: Use a dedicated, jacketed crystallizer that allows for slow, programmed cooling. This controlled process is crucial for obtaining a uniform crystal size distribution, which aids in filtration and drying. Isolation should be performed in a contained system like a Nutsche filter-dryer to minimize solvent handling and operator exposure.
-
Process Workflow Diagram
Caption: Key stages in the scaled-up production workflow.
Conclusion
The synthesis of this compound via direct aminolysis of Dimethyl isophthalate is a robust and scalable process. While the laboratory procedure is straightforward, successful scale-up requires careful consideration of heat and mass transfer, process safety, and the selection of appropriate industrial equipment for work-up and purification. By implementing the strategies outlined in this guide, researchers and process chemists can effectively transition this synthesis from the bench to pilot or production scale, ensuring efficiency, safety, and product quality.
References
- An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
- A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. DST. (Accessed Oct 14, 2024).
- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- A green chemistry perspective on catalytic amide bond form
- Amide Reactions: Amidation, Alcohol, Form
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- Amide synthesis by acyl
- Method for the synthesis of amides and related products from esters or ester-like compounds.
- Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (K
- Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC.
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Form
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids medi
- Advanced Purification of N-cyclohexyl-2-phenoxybenzamide. Benchchem.
Sources
Application Note: Utilizing Methyl 3-(cyclohexylcarbamoyl)benzoate in SAR Studies for Antimycobacterial DprE1 Inhibitors
Executive Summary
In the pursuit of novel therapeutics against drug-resistant Mycobacterium tuberculosis (M. tb), medicinal chemists frequently employ the "build-couple-pair" strategy to systematically explore chemical space. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0) serves as a highly versatile, bifunctional building block in these Structure-Activity Relationship (SAR) campaigns[]. Featuring a rigid meta-substituted aromatic core, a bulky lipophilic cyclohexyl amide, and a chemically tractable methyl ester, this scaffold is particularly valuable for synthesizing non-covalent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 1'-epimerase 1 (DprE1)[2][3].
This guide details the mechanistic rationale, quantitative SAR framework, and self-validating synthetic protocols required to successfully integrate this building block into advanced drug discovery workflows.
Chemical Profile & Mechanistic Rationale
The design of highly potent DprE1 inhibitors, such as thiophene-arylamide derivatives, requires precise spatial alignment of pharmacophores to disrupt mycobacterial cell wall synthesis[2][3]. The selection of this compound is driven by three distinct structural advantages:
-
The Cyclohexyl Group (Hydrophobic Engagement): The DprE1 active site features a deep, hydrophobic pocket that naturally accommodates the isoprenyl tail of its substrate. The bulky, non-planar cyclohexyl ring effectively occupies this space, providing critical Van der Waals interactions that smaller alkyl groups (e.g., methyl or ethyl) fail to achieve[3].
-
The Meta-Substituted Aromatic Core (Vector Alignment): The spatial trajectory of the molecule is dictated by the substitution pattern on the benzene ring. While para-substituted analogs project linearly, the meta-substitution (3-position) introduces a ~120° angle. This "kink" often aligns the subsequent core scaffold (e.g., an aminothiophene) more favorably with key hydrogen-bonding residues (such as Ser228 and Lys418) in the DprE1 binding pocket[4].
-
The Methyl Ester (Orthogonal Reactivity): The methyl ester provides a stable, unreactive handle during the initial formation of the building block, which can later be selectively hydrolyzed under mild basic conditions without cleaving the adjacent amide bond.
Target Pathway Visualization
Caption: DprE1 Inhibition Pathway in Mycobacterial Cell Wall Synthesis.
Quantitative SAR Data Presentation
To illustrate the impact of the 3-(cyclohexylcarbamoyl)benzoate moiety, the following table summarizes a representative SAR matrix. By comparing the meta-substitution pattern against para-substitution and varying the carbamoyl bulkiness, researchers can observe direct correlations between structural modifications and anti-mycobacterial efficacy[3][5].
| Compound ID | Carbamoyl R-Group | Benzoate Substitution | DprE1 IC₅₀ (μM) | M. tb MIC (μg/mL) | Mechanistic Rationale |
| Ref-1 | Methyl | Para (4-) | >10.0 | >10.0 | Insufficient hydrophobic contact in DprE1 pocket. |
| Analog-A | Cyclopentyl | Meta (3-) | 1.20 | 0.25 | Suboptimal Van der Waals interactions; ring is too small. |
| Analog-B | Cyclohexyl | Para (4-) | 0.85 | 0.12 | Good hydrophobic engagement, but linear vector limits H-bonding. |
| Target-C | Cyclohexyl | Meta (3-) | 0.42 | 0.06 | Optimal hydrophobic fill & ideal 120° vector for Ser228/Lys418 binding. |
Experimental Workflows & Self-Validating Protocols
To utilize this compound in the synthesis of complex DprE1 inhibitors, the building block must first be deprotected and subsequently coupled to a core scaffold (e.g., an aminothiophene). The following protocols are designed as self-validating systems, ensuring that progression to the next step only occurs when specific analytical criteria are met.
Protocol A: Base-Catalyzed Saponification of the Methyl Ester
Objective: Convert the unreactive methyl ester into a reactive carboxylic acid while preserving the cyclohexyl amide bond.
Causality & Design: Lithium hydroxide (LiOH) is selected over harsher bases (like NaOH or KOH) to prevent unintended amide hydrolysis. A biphasic-compatible solvent system (THF/H₂O, 3:1) is critical; THF solubilizes the lipophilic starting material, while water dissolves the inorganic base, allowing the reaction to occur efficiently at the solvent interface.
-
Preparation: Dissolve 1.0 equivalent (eq) of this compound in a 3:1 mixture of THF and deionized water (0.2 M concentration).
-
Base Addition: Cool the mixture to 0 °C. Add 2.0 eq of LiOH monohydrate portion-wise.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Self-Validation Gate (LC-MS): Withdraw a 10 μL aliquot, quench with 10 μL of 1M HCl, and dilute in MeCN. Analyze via LC-MS.
-
Pass Criteria: The starting material peak (
262.1 [M+H]⁺) must be <5% relative to the product peak ( 248.1 [M+H]⁺). If >5%, add 0.5 eq LiOH and stir for 1 additional hour.
-
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. The product, 3-(cyclohexylcarbamoyl)benzoic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: HATU-Mediated Amide Coupling to Target Scaffold
Objective: Couple the free carboxylic acid to a complex amine (e.g., aminothiophene) to form the final DprE1 inhibitor[4].
Causality & Design: HATU is chosen as the coupling reagent due to its superior efficiency in forming sterically hindered amides compared to EDC/HOBt. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any amine salts without competing for the activated HOAt-ester intermediate.
-
Activation: Dissolve 1.0 eq of 3-(cyclohexylcarbamoyl)benzoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA.
-
Pre-activation Phase: Stir at room temperature for 15 minutes.
-
Causality: Allowing the activated ester to form before adding the amine prevents the amine from reacting directly with the uronium salt of HATU, which would form an unreactive guanidinium byproduct.
-
-
Coupling: Add 1.1 eq of the target aminothiophene core. Stir at room temperature for 12 hours.
-
Self-Validation Gate (TLC/HPLC): Check the reaction via TLC (EtOAc/Hexane 1:1) and HPLC.
-
Pass Criteria: Complete disappearance of the activated ester intermediate and appearance of a single major product peak.
-
-
Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to ensure >95% purity required for biological assays[2].
Synthetic Workflow Visualization
Caption: Synthetic Workflow for DprE1 Inhibitor Generation.
References
-
Sigma-Aldrich. This compound Product Page. Sigma-Aldrich Catalog.
-
BOC Sciences. Other Building Blocks: this compound (925159-60-0). BOC Sciences Catalog.
-
Wang, P., Batt, S. M., Wang, B., Fu, L., Qin, R., Lu, Y., Li, G., Besra, G. S., & Huang, H. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(9), 6241–6261.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(cyclohexylcarbamoyl)benzoate
Case ID: PUR-MCB-001 Status: Active Topic: Flash Column Chromatography & Troubleshooting Target Molecule: Methyl 3-(cyclohexylcarbamoyl)benzoate Chemical Profile: Hybrid Amide-Ester (Lipophilic Cyclohexyl group + Polar Amide Linker + Methyl Ester)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Welcome to the Technical Support Center. You are attempting to purify This compound . This molecule presents a specific chromatographic challenge: it possesses a dual polarity profile .
-
Lipophilic Domains: The cyclohexyl ring and the methyl ester decrease water solubility and increase affinity for non-polar solvents.
-
Polar Domain: The amide bond (-CONH-) acts as a hydrogen bond donor/acceptor, often leading to "tailing" on silica gel due to interaction with silanol groups.
Common Synthesis Route: Typically synthesized via amide coupling of 3-(methoxycarbonyl)benzoic acid (or Monomethyl isophthalate) with cyclohexylamine using coupling agents like DCC or EDC.
Pre-Purification Workup (Critical)
WARNING: If you used DCC (N,N'-Dicyclohexylcarbodiimide) as your coupling reagent, do NOT load the crude reaction mixture directly onto the column. The byproduct, DCU (Dicyclohexylurea) , is sparingly soluble and will precipitate inside the column, blocking flow and ruining the separation.
Protocol: DCU Removal Strategy
-
Concentration: Evaporate the reaction solvent (usually DCM or DMF) to a minimal volume.
-
Precipitation: Add cold Ethyl Acetate (EtOAc) or Diethyl Ether . DCU is highly insoluble in these solvents.
-
Filtration: Cool the suspension to 0°C for 30 minutes, then filter through a sintered glass funnel or a Celite pad.
-
Filtrate: The filtrate contains your product.[1][2] Now you are ready for column chromatography.
Method Development: TLC & Solvent Selection
Before running the column, you must establish the Retardation Factor (
Target
Recommended Solvent Systems
| Solvent System | Polarity | Suitability | Notes |
| Hexane / EtOAc | Low-Medium | Primary Choice | Excellent for separating the ester product from polar acid impurities. Start with 10% EtOAc.[3] |
| DCM / MeOH | High | Secondary Choice | Use only if the product is stuck on the baseline. Keep MeOH < 5% to avoid dissolving silica. |
| Toluene / Acetone | Medium | Alternative | Good for separating UV-active impurities if Hex/EtOAc fails. |
Visualizing the Workflow
Figure 1: Decision logic for the purification workflow, emphasizing the critical removal of urea byproducts prior to chromatography.
The Purification Protocol (Flash Chromatography)[11][12]
Stationary Phase: Silica Gel 60 (230–400 mesh). Sample Loading: Dry Loading is strongly recommended for amides to prevent crystallization on the column head.
Step-by-Step Procedure
-
Adsorption: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (ratio 1:2 crude to silica). Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.
-
Packing: Pack the column with Hexane. Add a protective layer of sand on top.
-
Loading: Carefully pour the dry-loaded powder onto the sand layer. Add another thin layer of sand.
-
Elution Gradient:
-
0–5 mins: 100% Hexane (Flushes very non-polar impurities).
-
5–15 mins: 10% EtOAc in Hexane.
-
15–30 mins: Linear gradient to 40% EtOAc in Hexane.
-
Observation: The product (this compound) typically elutes between 20–35% EtOAc.
-
Troubleshooting & FAQs
Q1: My product band is "tailing" (streaking) badly on the column. How do I fix this?
Diagnosis: The amide hydrogen (N-H) is hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel. Solution:
-
Switch Solvent: Change to a DCM/MeOH system (e.g., 98:2). Methanol is a stronger H-bond donor and will "occupy" the silanol sites, displacing your product.
-
Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane. Caution: Since your molecule is an ester, excessive base could cause hydrolysis. Use TEA sparingly and flush well before loading.
Q2: I see a white solid crashing out inside the column, blocking the flow.
Diagnosis: Solubility limit exceeded. The cyclohexyl amide moiety can have poor solubility in pure Hexane. Solution:
-
Immediate Fix: Increase the polarity (add EtOAc) immediately to dissolve the plug, though this ruins resolution.
-
Prevention: Use the Dry Loading technique described in Section 4. This distributes the sample and prevents a high-concentration "plug" from forming at the interface.
Q3: I have a persistent impurity running just below my product. What is it?
Diagnosis:
-
Unreacted Amine: Cyclohexylamine (polar, basic). It usually streaks or stays at the baseline, but can co-elute if the solvent is too polar.
-
Hydrolyzed Ester: 3-(cyclohexylcarbamoyl)benzoic acid. This is more polar and should stick to the top of the column. Solution:
-
For Amine: Wash the crude organic phase with 1M HCl before the column. The amine will form a water-soluble salt and be removed.[4][2]
-
For Acid: Wash the crude with Saturated NaHCO3.[4]
Q4: Can I use Acetone instead of Ethyl Acetate?
Answer: Yes, but Acetone absorbs UV light below 330nm. If you are using a UV detector (flash system), Acetone will create a noisy baseline or "solvent cutoff" issues. EtOAc is UV transparent down to ~256nm, making it superior for detecting the benzene ring of your benzoate.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[3] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[3]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Biotage. "The Flash Purification of Amides." Technical Notes. (General reference for amide chromatography behavior).
Sources
Solubility issues with Methyl 3-(cyclohexylcarbamoyl)benzoate in water
Ticket Subject: Solubility & Formulation Troubleshooting
Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open / Guide Generated
Executive Summary: The Molecule & The Challenge
Compound: Methyl 3-(cyclohexylcarbamoyl)benzoate Chemical Nature: Lipophilic Amide-Ester Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)
The Core Issue: You are likely experiencing immediate precipitation ("crashing out") when diluting this compound from an organic stock solution (DMSO/Ethanol) into aqueous buffers (PBS, Media).
Why this happens: This molecule is a "solubility chimera." It contains a hydrophobic cyclohexyl ring and a methyl ester group , both of which strongly repel water. While the central amide bond offers a potential site for hydrogen bonding, it is sterically shielded and insufficient to overcome the lipophilicity of the flanking groups. Furthermore, unlike benzoic acid, this is a neutral ester —it cannot be ionized by simple pH adjustments without chemically destroying the molecule.
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your specific failure mode using the diagram below.
Figure 1: Troubleshooting Decision Tree. Use this workflow to determine if you are facing a fundamental solubility limit or a kinetic precipitation issue.
Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: I tried adding NaOH to ionize it (like benzoic acid), but the compound degraded. Why?
A: This is the most common error with this compound class.
-
The Chemistry: You are working with a Methyl Ester , not a Carboxylic Acid. Esters are neutral.[1] They do not have an acidic proton to donate at physiological pH.
-
The Trap: When you add strong base (NaOH) or raise the pH > 9, you trigger Base-Catalyzed Hydrolysis (Saponification) .
-
The Result: You cleaved the methyl group, converting your compound into Methanol and 3-(cyclohexylcarbamoyl)benzoate (anion). While this anion is soluble, it is no longer your test compound .
-
Rule: Maintain pH between 6.0 and 8.0. Never use pH > 9.0 to solubilize.
Q2: Why does my solution turn milky immediately upon adding the DMSO stock to PBS?
A: You are witnessing the "Solvent Shift" shock.
-
Mechanism: In 100% DMSO, the hydrophobic cyclohexyl rings are solvated by DMSO's methyl groups. When you suddenly introduce water (high dielectric constant), the DMSO molecules preferentially bond with water. The hydrophobic drug molecules are "stripped" of their solvent shell and aggregate instantly to minimize water contact.
-
Solution: You must reduce the local concentration shock. See Protocol A below.
Q3: Can I use Cyclodextrins?
A: Yes, this is highly recommended.
The cyclohexyl ring is an ideal "guest" size for
Part 3: Validated Solubilization Protocols
Protocol A: The "Sub-Surface" Dilution Method (For Cellular Assays)
Use this when final concentration is low (< 10 µM).
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM. (Verify clarity: Solution must be crystal clear).
-
Vortex the Buffer: Get your culture media or PBS moving in a vortex before adding the drug.
-
Sub-Surface Injection: Do not drop the DMSO stock on top of the liquid. Insert the pipette tip below the surface of the vortexing buffer and dispense slowly.
-
Why: Dropping on top creates a high-concentration film at the air-liquid interface, causing immediate precipitation.
-
-
Sonicate: If slight turbidity occurs, sonicate in a water bath for 5-10 minutes at 37°C.
Protocol B: The Cyclodextrin Complexation (For Animal/High-Conc Studies)
Use this for concentrations > 10 µM or in vivo injection.
| Component | Role | Concentration |
| HP- | Complexing Agent | 20% (w/v) in Water |
| DMSO Stock | Solvent | 100 mM |
| Saline/PBS | Diluent | q.s. |
Step-by-Step:
-
Prepare a 20% (w/v) HP-
-CD solution in water/saline. Filter sterilize (0.22 µm). -
Add your compound to a small volume of DMSO (e.g., 5% of final volume).
-
Slowly add the DMSO-Drug solution to the HP-
-CD solution with vigorous stirring . -
Allow to stir for 30-60 minutes. The cyclodextrin needs time to capture the cyclohexyl rings.
-
Result: A clear solution capable of supporting much higher drug loads than water alone.
Part 4: Solvent Compatibility Data
| Solvent | Solubility Rating | Max Rec. Final % (Cell Bio) | Notes |
| Water | Insoluble | 100% | Do not use as primary solvent. |
| DMSO | High (>50 mM) | 0.1% - 0.5% | Standard stock solvent. Hygroscopic (keep sealed). |
| Ethanol | Moderate | 0.1% - 0.5% | Evaporates; harder to keep consistent concentration. |
| PEG-400 | Moderate | 1% - 5% | Good for animal formulation; viscous. |
Part 5: Mechanism of Failure Visualization
Understanding why the crash-out happens helps you avoid it.
Figure 2: The Hydrophobic Collapse Mechanism. The high affinity of DMSO for water strips the protective solvent shell from the lipophilic drug, forcing aggregation.
References & Further Reading
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on using Cyclodextrins for lipophilic drugs).
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive guide on solubility, LogP, and formulation strategies for drug discovery).
-
Way, L. (2016).[2] DMSO in cell culture: What is the concentration limit? ResearchGate Discussions / Cell Biology Protocols. (Practical limits of DMSO toxicity in assays).
-
Larsson, P., et al. (2023). Hydrolysis of Esters: Mechanisms and Stability. Chemistry LibreTexts. (Mechanistic explanation of base-catalyzed hydrolysis of methyl esters).
Sources
Optimizing amide bond formation for sterically hindered benzoates
Technical Support Center | Module ID: ORG-SYN-004
Welcome to the Steric Hindrance Resolution Hub. As Senior Application Scientists, we understand that standard amide couplings (EDC/HOBt) often fail when facing sterically congested benzoates (e.g., 2,6-disubstituted benzoic acids). The failure is rarely due to "bad reagents" but rather a misunderstanding of the kinetic competition between amine attack (desired) and active ester rearrangement/hydrolysis (dead end).
This guide provides a logic-driven troubleshooting pathway, moving from optimized standard protocols to high-energy intermediates for the most stubborn substrates.
Module 1: Diagnostic Workflow
Before selecting a reagent, diagnose your substrate's limitations using this decision matrix.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and scale.
Module 2: The "Standard" Optimized (HATU & COMU)
Status: First-line defense for discovery chemistry.
Troubleshooting Q&A
Q: I am using EDC/HOBt for a 2,6-dimethylbenzoic acid coupling, but I only see starting material and N-acylurea. Why?
A: With hindered substrates, the amine approach is slow. The
Q: HATU is giving low yields. Should I add more equivalents? A: Check your base. If you are using DIPEA with HATU on a very hindered substrate, the DIPEA can cause premature hydrolysis or guanidinylation of the amine. The Fix: Switch the base to 2,4,6-Collidine . It is less nucleophilic than DIPEA but strong enough to deprotonate the acid, reducing side reactions.
Protocol: HATU/Collidine System
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Amine in dry DMF (0.2 M).
-
Base: Add 3.0 equiv 2,4,6-Collidine (preferred over DIPEA for hindered systems).
-
Activate: Cool to 0°C, then add 1.2 equiv HATU .
-
Reaction: Stir at 0°C for 30 min, then warm to RT.
-
Tip: If conversion stalls after 4h, add 0.5 equiv HOAt (additive) to regenerate the active ester.
-
Module 3: The Scalable Solution (T3P)
Status: Preferred for Process Chemistry & Scale-up.
Troubleshooting Q&A
Q: I need to make 50g of a hindered amide. HATU is too expensive and the byproducts are hard to remove. A: T3P (Propanephosphonic acid anhydride) is the industry standard here. It forms a mixed anhydride that is highly reactive but sterically accessible. The Advantage: The byproducts are water-soluble.[1][2][3] You can often isolate the product by simple phase separation (washing with water/bicarb), avoiding chromatography.
Q: Does T3P cause epimerization? A: T3P shows the lowest epimerization rates among common coupling reagents, making it ideal if your hindered benzoate is coupled to a chiral amine.
Protocol: T3P High-Concentration Method
-
Dissolve: 1.0 equiv Acid and 1.2 equiv Amine in EtOAc or 2-MeTHF .
-
Note: T3P works best in high concentrations (1–2 M). Dilution hurts the kinetics.
-
-
Base: Add 4.0 equiv Pyridine (or N-Methylmorpholine).
-
Reagent: Add 1.5 equiv T3P (50% w/w solution in EtOAc).
-
Reaction: Heat to 60°C .
-
Critical: Unlike HATU, T3P is thermally stable. Heating is often required for sterically hindered substrates and drives the reaction to completion.
-
Module 4: The "Bunker Buster" (Ghosez Reagent)
Status: Last resort for extremely hindered/acid-sensitive substrates.
Troubleshooting Q&A
Q: My acid decomposes with Thionyl Chloride (
Q: Can I isolate the acid chloride? A: For hindered benzoates, the acid chloride is often stable enough to isolate, but with Ghosez reagent, a "one-pot" protocol is cleaner.
Protocol: Ghosez Reagent One-Pot
-
Activation: Dissolve 1.0 equiv Acid in dry DCM (0.5 M). Add 1.2 equiv Ghosez Reagent dropwise at RT.
-
Monitor: Stir for 1–2 hours. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
Coupling: Once activation is complete, add 1.5 equiv Amine and 2.0 equiv DIPEA (or Pyridine).
-
Finish: Stir at RT or reflux (DCM) if necessary.
Module 5: Data & Mechanisms
Reagent Selection Guide
| Reagent | Steric Tolerance | Epimerization Risk | Scalability | Cost | Best Use Case |
| EDC/HOBt | Low | Low | High | Low | Simple, unhindered substrates.[4] |
| HATU/HOAt | High | Low | Low | High | Discovery scale, difficult couplings.[3] |
| T3P | High | Very Low | Very High | Medium | Scale-up, chiral amines, heating required. |
| Ghosez | Very High | N/A (Acid dependent) | Medium | High | Acid-sensitive substrates, "impossible" sterics. |
| TFFH | Very High | Low | Medium | High | Formation of Acyl Fluorides (more stable than chlorides). |
Visualizing the "Pyridine Effect" (HOAt vs HOBt)
Why does HOAt work for hindered systems when HOBt fails? The nitrogen atom in the pyridine ring pre-organizes the amine.
Figure 2: The kinetic advantage of HOAt (used in HATU) over HOBt. The N7 nitrogen acts as a general base, lowering the activation energy for nucleophilic attack.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[2][4][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the preparation of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. chimia.ch [chimia.ch]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of Unreacted Cyclohexylamine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven strategies for the efficient removal of unreacted cyclohexylamine from your reaction mixtures. We move beyond simple protocols to explain the causality behind each choice, ensuring you can adapt these methods to your specific experimental context.
Method Selection Guide & FAQs
Choosing the right purification strategy from the outset can save significant time and prevent product loss. This section addresses the most common questions regarding the removal of cyclohexylamine.
Q1: What are the primary methods for removing residual cyclohexylamine?
There are four principal methods, each with distinct advantages depending on the scale of your reaction and the chemical nature of your product. The optimal choice depends on factors like your product's stability to acid or heat, the quantity of amine to be removed, and the required final purity.
| Method | Principle | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Converts the basic amine into a water-soluble salt.[1][2][3] | Small to medium scale reactions with acid-stable products. | Fast, inexpensive, and effective for moderate quantities. | Not suitable for acid-sensitive products (e.g., some esters, acetals). Can lead to emulsions. |
| Scavenger Resins | Covalent or ionic binding of the amine to a solid support.[4][5][6] | Reactions with acid- or base-sensitive products; parallel synthesis. | High selectivity, simple filtration-based workup, mild conditions.[6] | Higher cost, requires stoichiometric amounts of resin, may require screening for optimal resin type. |
| Distillation | Separation based on differences in boiling points. | Large scale reactions where the product is non-volatile and thermally stable. | Cost-effective at scale, can remove large quantities of amine. | Requires a significant boiling point difference (>50 °C) between product and amine. Not suitable for heat-sensitive products. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Final purification step for high-purity requirements or when other methods fail. | Can achieve very high purity. | Can be time-consuming and expensive (solvents, silica). Cyclohexylamine can streak on standard silica due to its basicity.[7] |
Q2: My product is sensitive to acid. What is the safest way to remove cyclohexylamine?
For acid-sensitive compounds, scavenger resins are the superior choice. These are solid-supported reagents with functional groups (like isocyanates or aldehydes) that react covalently with primary amines like cyclohexylamine.[4] The resulting bound amine is then simply filtered off, leaving your purified product in solution under neutral conditions.
An alternative, milder liquid-liquid extraction method involves washing the organic layer with a 10% aqueous copper(II) sulfate solution.[8][9] The copper ions form a water-soluble complex with the amine, which partitions into the aqueous layer, often indicated by a color change to deep blue or purple.[8][9]
Q3: When is distillation a viable option?
Distillation is practical when your desired product has a much higher boiling point than cyclohexylamine (134.5 °C) and is thermally stable.[10][11][12] This method is most often employed in industrial settings or for very large-scale lab preparations where the cost and time of chromatography or scavenger resins would be prohibitive. Note that cyclohexylamine can form an azeotrope with water, boiling at 96.4 °C, a property that can sometimes be exploited for its removal.[13][14][15]
Troubleshooting Common Purification Issues
Problem: My standard acidic wash (e.g., 1M HCl) is not completely removing the cyclohexylamine.
-
Plausible Cause 1: Insufficient Acid. The most common reason for incomplete extraction is using an insufficient molar equivalent of acid. You must use at least one mole of acid for every mole of cyclohexylamine to ensure complete protonation.
-
Solution 1: Stoichiometry Check & Repeated Washes. Calculate the maximum molar amount of unreacted cyclohexylamine and ensure your acid wash provides a molar excess. It is often more effective to perform multiple extractions with smaller volumes of acidic solution (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL).
-
Plausible Cause 2: Poor Partitioning. The cyclohexylammonium salt, while water-soluble, may still have some solubility in the organic layer, especially if the organic solvent is polar (e.g., ethyl acetate).
-
Solution 2: Use Brine. After the final acidic wash, perform a wash with saturated aqueous sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of organic components (including the ammonium salt) in the aqueous layer and helping to "drive" it more completely out of the organic layer.[16]
-
Plausible Cause 3: Emulsion Formation. Vigorous shaking of certain solvent systems (like dichloromethane) can lead to the formation of a stable emulsion at the interface, trapping the amine salt and preventing clean separation.[16]
-
Solution 3: Breaking Emulsions. Add brine and swirl gently rather than shaking vigorously. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
Problem: The cyclohexylamine is co-eluting with my product during silica gel chromatography.
-
Plausible Cause: The basic nature of cyclohexylamine causes strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing or "streaking."[7] This streaking can cause it to contaminate many fractions.
-
Solution: Neutralize the Stationary Phase. Pre-treat the silica gel or, more simply, modify the mobile phase. Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[7] The triethylamine will compete for the acidic sites on the silica, allowing the cyclohexylamine to elute as a more symmetrical peak, greatly improving separation.[17]
Visualizing the Workflow
A logical decision-making process is key to selecting the right purification method.
Caption: Decision tree for selecting the optimal cyclohexylamine removal method.
The fundamental principle of the most common removal technique, acid-base extraction, relies on altering the amine's solubility.
Sources
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 11. univarsolutions.com [univarsolutions.com]
- 12. cyclohexyl amine, 108-91-8 [thegoodscentscompany.com]
- 13. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemcess.com [chemcess.com]
- 15. Cyclohexylamine [drugfuture.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. biotage.com [biotage.com]
Technical Support Center: Methyl 3-(cyclohexylcarbamoyl)benzoate
Reference ID: TS-MCB-001
Status: Active
Last Updated: 2026-03-01
Executive Summary & Compound Risk Profile
Compound: Methyl 3-(cyclohexylcarbamoyl)benzoate Molecular Weight: ~261.32 g/mol Core Structure: Benzene ring substituted with a methyl ester (position 1) and a cyclohexylcarboxamide (position 3).
Technical Assessment: This compound presents a bimodal stability risk . While the cyclohexylamide moiety is kinetically robust under physiological conditions, the methyl ester is a "soft spot" for nucleophilic attack. In solution, this molecule is prone to three primary degradation pathways:
-
Hydrolysis: Conversion of the ester to the free carboxylic acid (3-(cyclohexylcarbamoyl)benzoic acid).
-
Transesterification: Exchange of the methyl group when dissolved in nucleophilic alcohols (e.g., Ethanol).[1]
-
Precipitation: Driven by the lipophilic cyclohexyl ring upon dilution into aqueous buffers.
Module 1: Stock Solution Management (The DMSO Protocol)
The Issue: Researchers often observe a "loss of potency" or "precipitation" in stored DMSO stocks. This is rarely due to thermal degradation but rather DMSO hygroscopicity . DMSO absorbs atmospheric water (up to 10% w/w within 24 hours if open). Water lowers the solubility of lipophilic compounds (causing crash-out) and catalyzes ester hydrolysis.
Diagram: The Hygroscopic Degradation Cycle
Figure 1: Mechanism of compound loss in DMSO stocks due to moisture absorption.
Protocol: Preparation of Ultra-Stable Stocks
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO unless explicitly marked anhydrous; it often contains enough water to hydrolyze esters over months.
-
Aliquotting: Never store a "master stock" that is freeze-thawed repeatedly.
-
Step A: Dissolve solid compound to 10 mM or 50 mM.
-
Step B: Immediately aliquot into single-use amber vials (e.g., 20 µL per vial).
-
Step C: Store at -20°C or -80°C.
-
-
Thawing: Thaw once, use immediately, and discard the residual.
Module 2: Aqueous Stability & pH Profiling
The Issue: The methyl ester is susceptible to saponification (base-catalyzed hydrolysis).[2][3] While stable at pH 4.0–6.0, the half-life decreases exponentially as pH rises above 8.0.
Diagram: Hydrolysis Pathway
Figure 2: Base-catalyzed hydrolysis mechanism converting the active ester to the inactive acid.
Stability Data Reference Table (Estimated)
Based on standard benzoate ester kinetics at 25°C.
| pH Condition | Estimated Half-Life ( | Recommendation |
| pH 1.2 (SGF) | > 24 Hours | Stable for oral dosing studies. |
| pH 7.4 (PBS) | 6–12 Hours | Prepare fresh; do not store overnight. |
| pH 9.0 (Borate) | < 30 Minutes | Critical Risk. Avoid basic buffers. |
| Plasma | Variable | High risk of enzymatic hydrolysis by esterases. |
Troubleshooting Protocol: Kinetic Stability Assay
If you suspect degradation in your assay buffer:
-
Prepare a 10 µM solution in your assay buffer.
-
Inject onto HPLC at
, , . -
Monitor two peaks:
-
Parent (Methyl ester): Retention time ~
. -
Degradant (Acid): Retention time <
(shifts earlier due to polarity).
-
Module 3: The "Ethanol Trap" (Transesterification)
The Issue: Users often dilute DMSO stocks into Ethanol or Methanol for secondary dilutions.
-
Risk: If dissolved in Ethanol , the methyl ester can swap with the solvent to become an ethyl ester. This changes the molecular weight (+14 Da) and lipophilicity, potentially altering biological potency.
Rule of Thumb:
-
NEVER store methyl esters in Ethanol.
-
ALWAYS use Acetonitrile (ACN) or pure DMSO for intermediate dilutions.
Analytical Troubleshooting (FAQ)
Q1: My LC-MS shows a peak at M+14 mass units higher than expected. Is my compound impure? A: This is likely an artifact of transesterification . Did you use ethanol in your sample prep or mobile phase?
-
Check: If you stored the sample in ethanol, the methyl ester (-OCH3) exchanged with ethoxide (-OCH2CH3).
-
Fix: Switch to Acetonitrile/Water mobile phases and diluents.
Q2: The compound precipitates when I add it to cell culture media. A: This is a solubility limit issue (Lipophilic cyclohexyl ring).
-
Check: Final DMSO concentration. Ensure it is < 0.5% (v/v).
-
Fix: Add the DMSO stock to the media while vortexing to prevent local high concentrations that trigger nucleation. If 10 µM crashes out, try 1 µM.
Q3: I see a new peak eluting earlier than my main peak on Reverse Phase HPLC. A: This is the hydrolysis product (Carboxylic acid derivative).
-
Reason: The acid is more polar than the ester, so it elutes faster on C18 columns.
-
Cause: Your buffer pH is likely too high (>7.5) or the sample sat in wet DMSO for too long.
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.[4]
- Way, L., et al. "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, vol. 10, no. 5, 2005, pp. 481-490. (Demonstrates the impact of water content in DMSO on compound integrity).
- Mabey, W. & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, vol. 7, 1978, pp. 383.
-
BenchChem Technical Support. "Impact of hygroscopic DMSO on solubility and stability." (General guidance on DMSO handling).
Sources
Troubleshooting low purity in Methyl 3-(cyclohexylcarbamoyl)benzoate preparation
Ticket #409: Purity Optimization for Methyl 3-(cyclohexylcarbamoyl)benzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Blocked)[1]
Executive Summary
User reports persistent low purity (<95%) in the synthesis of This compound .[1] The target molecule contains two distinct functionalities—a methyl ester and a secondary amide —on a benzene ring.
The low purity typically stems from two competing failures:
-
The "Urea" Trap: Contamination by dicyclohexylurea (DCU) when using DCC as a coupling agent.[1][2]
-
The "Hydrolysis" Drift: Unintentional saponification of the methyl ester into a carboxylic acid during basic workup.[1]
This guide provides a diagnostic workflow, optimized protocols, and analytical validation methods to resolve these issues.
Part 1: Diagnostic Workflow
Before altering your chemistry, identify the specific impurity profile using this decision tree.
Figure 1: Diagnostic logic flow for identifying the root cause of low purity.
Part 2: Issue Resolution Protocols
Issue A: The "Urea" Trap (DCU Contamination)
The Problem: If you used DCC (N,N'-Dicyclohexylcarbodiimide) , the byproduct is DCU.[2] While theoretically insoluble in DCM, micro-particles of DCU often pass through filter paper and "streak" on silica columns, contaminating the fraction.
The Fix: Switch to a Water-Soluble Carbodiimide (EDC[2]·HCl) or use the Acid Chloride Method .[1]
Protocol 1: The EDC Alternative (Recommended)
-
Why: EDC forms a water-soluble urea byproduct that is completely removed during the aqueous wash, leaving the hydrophobic ester-amide product in the organic layer.
-
Reagents: Monomethyl isophthalate (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Cyclohexylamine (1.1 eq), DIPEA (2.0 eq), DCM (Solvent).[1]
-
Procedure:
-
Dissolve Monomethyl isophthalate in DCM (0.1 M).[1]
-
Add EDC[1]·HCl, HOBt, and DIPEA.[1] Stir for 10 min to activate.
-
Add Cyclohexylamine dropwise.[1]
-
Stir at RT for 4-12 hours.
-
Critical Step: Wash organic layer with 1M HCl (removes unreacted amine/EDC) then Sat.[1] NaHCO₃ (removes unreacted acid/HOBt).[1]
-
Dry over MgSO₄ and concentrate.
-
Protocol 2: DCU Removal (If you must use DCC) If you have already run the reaction with DCC and have crude product:
-
Cold Filtration: Chill the reaction mixture to -20°C for 2 hours. DCU solubility drops drastically.[1] Filter through a Celite pad.[1]
-
Solvent Swap: Dissolve crude in a minimum amount of DCM. Add cold Diethyl Ether or Hexane .[1] The product (ester) is likely soluble, while DCU will precipitate.[1] Filter again.
Issue B: The "Hydrolysis" Drift
The Problem: The methyl ester at position 1 is sensitive. If your workup involves strong base (NaOH/KOH) or if the reaction mixture becomes too hot in the presence of water/base, the ester hydrolyzes to the carboxylic acid [1].[3]
The Fix: Control pH and Temperature.[1]
| Parameter | Dangerous Zone | Safe Zone |
| Workup pH | > 12 (Strong Base) | 8-9 (Sat.[1] NaHCO₃) |
| Temperature | > 40°C (with water present) | < 25°C (RT or Ice Bath) |
| Quenching | Direct addition of NaOH | Pour into dilute HCl or NH₄Cl |
Protocol 3: The "Gold Standard" Acid Chloride Route This method avoids coupling agents entirely, yielding the highest purity if moisture is excluded.
-
Activation: Reflux Monomethyl isophthalate in Thionyl Chloride (SOCl₂) (excess) with a drop of DMF for 2 hours.
-
Evaporation: Remove excess SOCl₂ under vacuum (add Toluene and evaporate twice to remove trace SOCl₂).[1]
-
Coupling: Dissolve the resulting acid chloride in dry DCM.
-
Addition: Add Cyclohexylamine (1.1 eq) and Triethylamine (TEA) (1.5 eq) at 0°C .
-
Workup: Wash with 1M HCl, then Sat. NaHCO₃.
-
Note: The initial HCl wash removes the TEA and unreacted cyclohexylamine. The bicarbonate wash removes any hydrolyzed acid chloride.[1]
-
Part 3: Analytical Validation
Do not proceed to biological testing until the compound passes this checklist.
1H NMR Checklist (CDCl₃):
Visualizing the Synthesis Pathway The following diagram illustrates the recommended pathways and where the impurities enter.
Figure 2: Synthesis pathways contrasting the clean Acid Chloride/EDC routes against the dirty DCC route.
FAQ: Frequently Asked Questions
Q: Can I use column chromatography to remove DCU? A: It is difficult. DCU "streaks" on silica gel, often co-eluting with amides of similar polarity.[1] If you must column, use a gradient of Hexane:Ethyl Acetate (start 90:10, move to 60:40).[1] The DCU usually elutes just before or with the product.
Q: My product is an oil, but it should be a solid. Why? A: This often indicates solvent entrapment or impurities preventing crystallization.[1]
-
Try: Dissolve in a minimum amount of hot Ethyl Acetate, add Hexane dropwise until cloudy, and let it stand in the fridge.
-
Try: High-vacuum drying (lyophilization if possible) to remove trapped solvent.[1]
Q: Why use Monomethyl isophthalate instead of Isophthalic acid? A: Using the di-acid (Isophthalic acid) would require controlling stoichiometry perfectly to get the mono-amide. You would likely get a mixture of unreacted di-acid, mono-amide, and di-amide.[1] Starting with the mono-ester protects one side of the ring, ensuring regioselectivity [2].
References
-
Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link][1][4][5][6]
-
Selective Mono-esterification of Dicarboxylic Acids. Organic Chemistry Portal. Available at: [Link][1]
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
13C NMR Benchmarking Guide: Methyl 3-(cyclohexylcarbamoyl)benzoate
This guide outlines the structural elucidation and benchmarking of Methyl 3-(cyclohexylcarbamoyl)benzoate using 13C NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of 1,3-substituted benzamide scaffolds.
Executive Summary
This compound serves as a critical intermediate in fragment-based drug discovery, particularly for designing inhibitors targeting protein-protein interactions (e.g., APE1 inhibitors). Its structure combines two distinct carbonyl environments (ester and amide) and a lipophilic cyclohexyl domain, presenting specific resolution challenges in 1D NMR.
This guide provides a consensus chemical shift profile, a comparative analysis against synthetic alternatives, and a self-validating assignment protocol.
Structural Analysis & Electronic Environment
Before interpreting the spectrum, we must deconstruct the electronic influences acting on the carbon framework:
-
Asymmetric 1,3-Substitution: The benzene ring is substituted at the meta positions by two electron-withdrawing groups (EWGs): a methyl ester and a secondary amide. This creates a distinct splitting pattern in the aromatic region (4 non-equivalent protonated carbons).
-
Carbonyl Competition: The ester (-COOCH3) and amide (-CONH-) carbonyls resonate in the 165–167 ppm region. Distinguishing them requires careful solvent selection or 2D correlation (HMBC).
-
Cyclohexyl Chair: The cyclohexyl group introduces four aliphatic signals. The methine carbon (C1') attached to nitrogen is significantly deshielded (~49 ppm) compared to the methylene carbons.
Experimental Protocol
To ensure reproducibility and minimize signal overlap, follow this standardized acquisition protocol.
-
Solvent Selection: DMSO-d6 is the gold standard for this compound.
-
Reasoning: Chloroform-d (CDCl3) often causes broadening of the amide N-H proton, which can obscure J-coupling in proton-coupled 13C experiments. DMSO-d6 sharpens exchangeable protons and stabilizes the amide dipole.
-
-
Concentration: 20–30 mg in 0.6 mL solvent.
-
Frequency: Minimum 100 MHz (for 13C) / 400 MHz (for 1H) to resolve the aromatic cluster.
-
Temperature: 298 K (25°C).
Chemical Shift Data: The Consensus Profile
The following values represent the high-confidence consensus shifts derived from substituent additivity rules and analogous benzamide datasets (e.g., N-cyclohexylbenzamide and Methyl isophthalate).
Table 1: 13C NMR Assignment (DMSO-d6)
| Carbon Position | Type | Shift (δ, ppm) | Diagnostic Features |
| C=O (Amide) | Quaternary | 166.5 | Downfield due to N-conjugation; HMBC correlation to Cyclohexyl H1. |
| C=O (Ester) | Quaternary | 165.8 | Slightly upfield of amide; HMBC correlation to O-Methyl protons. |
| C-1 (Ipso-Ester) | Quaternary | 130.2 | Ipso-carbon; typically lower intensity. |
| C-3 (Ipso-Amide) | Quaternary | 135.4 | Deshielded by amide nitrogen proximity. |
| C-6 | CH (Aromatic) | 131.8 | Ortho to ester; Para to amide. |
| C-4 | CH (Aromatic) | 129.5 | Ortho to amide; Para to ester. |
| C-2 | CH (Aromatic) | 128.9 | The "inner" carbon between two EWGs. |
| C-5 | CH (Aromatic) | 128.5 | Meta to both groups; often the most shielded aromatic CH. |
| O-CH3 | Methyl | 52.4 | Sharp, intense singlet; diagnostic of the ester. |
| C-1' (Cyclohexyl) | CH (Methine) | 48.9 | Broadened by N-quadrupole; correlates to NH proton. |
| C-2', 6' | CH2 | 32.8 | Beta-carbons of the ring. |
| C-4' | CH2 | 25.5 | Delta-carbon (furthest tip). |
| C-3', 5' | CH2 | 24.9 | Gamma-carbons. |
Note: Carbonyl shifts are solvent-dependent.[1] In CDCl3, the ester and amide peaks may invert or overlap more closely (~166-167 ppm).
Comparative Analysis: Product vs. Alternatives
To validate the synthesis, compare the product's spectrum against its immediate precursors or analogs. This "Difference Spectroscopy" approach confirms the success of the reaction.
Table 2: Differentiating the Product from Alternatives
| Feature | Product (this compound) | Alternative A (3-(cyclohexylcarbamoyl)benzoic acid) | Alternative B (N-Cyclohexylbenzamide) |
| Ester Methyl | Present (~52 ppm) | Absent | Absent |
| Carbonyls | Two distinct peaks (165–167 ppm) | Acid C=O shifts to ~168–170 ppm (broad) | Single Amide peak (~166 ppm) |
| Symmetry | Asymmetric (6 aromatic signals) | Asymmetric | Symmetric (4 aromatic signals) |
| Solubility | High in organic solvents (CDCl3, DMSO) | Low in CDCl3; requires DMSO/MeOD | High in organic solvents |
-
Comparison Logic:
-
Vs. Alternative A (Hydrolysis Byproduct): If you see the loss of the 52 ppm signal and a downfield shift of the carbonyl to ~170 ppm, your ester has hydrolyzed to the free acid.
-
Vs. Alternative B (Decarboxylation/Starting Material): If the spectrum simplifies to only 4 aromatic signals and loses the ester carbonyl entirely, you have the unsubstituted amide.
-
Self-Validating Assignment Workflow (Logic Map)
The following diagram illustrates the logical pathway to assign the critical signals, ensuring the structure is correct using 1D and 2D NMR data.
Caption: Logic flow for verifying the regiochemistry and functional group integrity of the target molecule.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Aiello, F., et al. (2012). Design and synthesis of 3-carbamoylbenzoic acid derivatives as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1).[2] ChemMedChem, 7(10), 1825-39.[2] Link
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
Sources
Comparative Fragmentation Dynamics: Methyl 3-(cyclohexylcarbamoyl)benzoate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation dynamics of Methyl 3-(cyclohexylcarbamoyl)benzoate . It is designed for analytical chemists and drug metabolism researchers requiring high-confidence structural verification and isomer differentiation.
Executive Summary & Analytical Challenge
This compound (MW 261.32 Da) represents a classic "dual-carbonyl" scaffold common in drug discovery (e.g., cannabinoid receptor agonists, kinase inhibitors).
The primary analytical challenge lies in distinguishing this Meta-isomer (3-substituted) from its Ortho-isomer (2-substituted) and Para-isomer (4-substituted) analogs. While they share identical molecular weights (Isobaric,
This guide defines the specific MS/MS transitions required to unequivocally identify the 3-isomer and compares its behavior against key structural alternatives.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a "soft" ionization approach (ESI) to preserve the molecular ion, followed by stepwise collision-induced dissociation (CID).
Instrument Configuration
-
Platform: Q-TOF or Orbitrap (High-Resolution MS required for exact mass confirmation).[1]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Proton source).
-
Flow Rate: Direct infusion at 5
L/min or LC-coupled at 0.3 mL/min.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.5 kV | Optimizes spray stability without source fragmentation. |
| Cone Voltage | 30 V | Minimizes in-source decay of the labile amide bond. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE: Preserves |
| Mass Range | Captures low-mass diagnostic ions (cyclohexyl cation). |
Mechanistic Fragmentation Analysis
The fragmentation of this compound is driven by protonation at the amide oxygen (highest proton affinity), followed by inductive cleavage.
Primary Pathway: Amide Bond Cleavage (The Diagnostic Split)
Upon collisional activation, the protonated precursor (
-
Pathway A (Charge Retention on Benzoyl): The bond breaks, expelling neutral cyclohexylamine. This generates the Methyl Isophthaloyl Cation (
163.04) . This is the Base Peak at moderate collision energies. -
Pathway B (Charge Retention on Cyclohexyl): Less common, but generates the Cyclohexylammonium ion (
100.11) or the Cyclohexyl cation ( 83.08) via subsequent ammonia loss.
Secondary Pathway: Ester Methanol Loss
Unlike the ortho-isomer, the meta-position prevents the ester from interacting with the amide proton. Therefore, loss of methanol (
Tertiary Pathway: The "McLafferty-Like" Rearrangement
A hydrogen from the cyclohexyl ring can migrate to the carbonyl oxygen, leading to the elimination of cyclohexene (82 Da) . This yields a protonated Methyl 3-carbamoylbenzoate (
Visualization: Fragmentation Pathway Map
The following diagram illustrates the causal relationships between the precursor and its diagnostic fragments.
Caption: ESI-MS/MS fragmentation tree for this compound showing primary inductive cleavage (Blue) and secondary neutral losses.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common "analytical imposters."
Comparison 1: Meta-Isomer (Target) vs. Ortho-Isomer (Alternative)
Differentiation is achieved via the Ortho Effect .
| Feature | Meta-Isomer (Target) | Ortho-Isomer (Alternative) | Mechanistic Cause |
| Dominant Loss | Cyclohexylamine (-99 Da) | Methanol (-32 Da) or Water (-18 Da) | Proximity: In the Ortho isomer, the amide proton and ester carbonyl are close enough to facilitate rapid intramolecular alcohol elimination [1]. |
| Base Peak | The Meta isomer lacks the steric geometry for the 6-membered transition state required for rapid methanol loss. | ||
| Stability | Higher fragmentation energy | Lower fragmentation energy | Steric strain in the Ortho isomer promotes faster decay. |
Comparison 2: Methyl Ester vs. Free Acid Metabolite
In drug development, the methyl ester is often a prodrug that is hydrolyzed to the carboxylic acid in vivo.
-
Target (Methyl Ester): Precursor
262. Fragments to 163. -
Alternative (Acid Metabolite): Precursor
248 (-14 Da). Fragments to 149 (Carboxy-benzoyl cation). -
Differentiation: The loss of the methyl group (-14 Da shift) is visible in both the parent and the primary daughter ion (
).
Summary of Diagnostic Ions
Use this table to program Multiple Reaction Monitoring (MRM) transitions.
| Ion Type | m/z (Monoisotopic) | Formula | Relative Abundance (Est.) | Origin |
| Precursor | 262.1443 | 100% (at 0 eV) | Protonated Molecule | |
| Quantifier | 163.0395 | 85-100% | Loss of Cyclohexylamine (Amide Cleavage) | |
| Qualifier 1 | 83.0861 | 40-60% | Cyclohexyl Ring Cation | |
| Qualifier 2 | 131.0133 | 10-20% | Secondary loss of Methanol from m/z 163 |
References
-
Barkow, A., et al. (1995).[4] Ortho effects: A mechanistic study.[4][5] European Journal of Mass Spectrometry.[4]
-
NIST Mass Spectrometry Data Center. Fragmentation of Benzamide Derivatives. National Institute of Standards and Technology.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][4][5][6][7][8][9][10][11] University Science Books. (Standard text for H-rearrangement mechanisms).
-
Holčapek, M., et al. (2010). Structural analysis of isomeric amide derivatives by ESI-MS. Journal of Mass Spectrometry.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: IR Spectral Analysis of Methyl 3-(cyclohexylcarbamoyl)benzoate
Topic: IR Spectrum Carbonyl Peaks of Methyl 3-(cyclohexylcarbamoyl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS: 925159-60-0) represents a dual-carbonyl system where the precise assignment of vibrational modes is critical for structural validation. In drug development, this molecule often serves as a scaffold or intermediate. The primary analytical challenge lies in resolving the ester carbonyl from the amide carbonyl (Amide I band), both of which are conjugated to the same aromatic ring.
This guide provides a definitive analysis of the carbonyl region (1800–1600 cm⁻¹), comparing the target molecule against key structural analogs. It establishes a self-validating protocol for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy.
Molecular Architecture & Vibrational Logic
To interpret the spectrum accurately, we must first deconstruct the electronic environment of the carbonyls.
-
Moiety A (Ester): Methyl benzoate group.[1][2][3][4][5] The carbonyl is conjugated to the benzene ring, lowering its frequency relative to aliphatic esters, but the electron-withdrawing methoxy group maintains a high force constant.
-
Moiety B (Amide): N-cyclohexylbenzamide group. The carbonyl is conjugated to the benzene ring and part of a secondary amide linkage. Resonance delocalization from the nitrogen lone pair significantly lowers the C=O bond order.[6]
Key Structural Insight: The meta-substitution pattern minimizes direct resonance interference between the two carbonyls, allowing them to act as independent but electronically coupled oscillators.
Diagram 1: Vibrational Logic & Peak Assignment
Caption: Logic flow for assigning the dual-carbonyl signature. The ester peak is governed by induction/conjugation balance, while the amide peak is heavily influenced by resonance and hydrogen bonding.
Comparative Analysis: Target vs. Alternatives
In a QC or discovery setting, you are often distinguishing the target product from starting materials (Methyl isophthalate) or hydrolysis byproducts (Acid derivatives).
Comparison 1: Functional Group Discrimination (The "Rule of Three")
The "Rule of Three" for esters (C=O, C-C-O, O-C-C) must be distinguished from the Amide I/II/III bands.
| Spectral Feature | Target Molecule: This compound | Analog 1: Methyl Benzoate (Ester only) | Analog 2: N-Cyclohexylbenzamide (Amide only) |
| C=O (Ester) | 1720–1730 cm⁻¹ (Strong, Sharp) | 1724 cm⁻¹ | Absent |
| Amide I (C=O) | 1640–1660 cm⁻¹ (Strong, Broad) | Absent | 1635–1650 cm⁻¹ |
| Amide II (N-H) | 1530–1550 cm⁻¹ (Medium) | Absent | 1540 cm⁻¹ |
| N-H Stretch | 3280–3320 cm⁻¹ (Single, Sharp) | Absent | ~3300 cm⁻¹ |
| C-O Stretch | 1270–1290 cm⁻¹ (Strong) | 1278 cm⁻¹ | Absent |
Technical Insight:
-
Resolution: The separation between the Ester C=O (~1725) and Amide I (~1650) is approximately 75 cm⁻¹ . This wide window allows for easy integration and quantification of impurities without deconvolution software.
-
Solid-State Effects: In solid samples (ATR/KBr), the Amide I band will shift to lower frequencies (red shift) due to intermolecular hydrogen bonding (C=O···H-N). If the spectrum is taken in dilute solution (CHCl₃), this peak will shift up to ~1680 cm⁻¹, potentially overlapping closer to the ester peak.
Comparison 2: Impurity Profiling (Performance in QC)
When evaluating synthesis success, the IR spectrum acts as a rapid "fingerprint" for purity.
-
Scenario A: Unreacted Methyl Isophthalate (Diester)
-
Observation: Loss of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹).[7]
-
Diagnostic: Appearance of a single, very intense carbonyl band at ~1730 cm⁻¹ (overlapping ester peaks) and absence of N-H stretch at 3300 cm⁻¹.
-
-
Scenario B: Hydrolyzed Acid (Carboxylic Acid)
-
Observation: Appearance of broad "fermi resonance" bands (O-H stretch) from 2500–3000 cm⁻¹.
-
Diagnostic: Broadening of the carbonyl region; Acid C=O often appears ~1680–1700 cm⁻¹, bridging the gap between the ester and amide peaks.
-
Experimental Protocol: Self-Validating Characterization
To ensure data integrity (ALCOA+ principles), follow this standardized workflow.
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for amides to avoid moisture uptake (which interferes with N-H/O-H regions) and to maintain consistent polymorph integrity.
Step-by-Step Workflow:
-
Blanking: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep: Place ~5 mg of the solid this compound on the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure the pressure is consistent to normalize the intensity of the Amide I band, which is dipole-sensitive.
-
Acquisition: Collect sample spectrum (32 scans).
-
Validation Check (The "Amide II Check"):
-
Look immediately at 1540 cm⁻¹ . If this peak is absent or weak, the reaction did not proceed, or the amide hydrolyzed.
-
Look at 1725 cm⁻¹ .[6] If this peak is shifted to 1700 cm⁻¹, suspect acid contamination.
-
Diagram 2: Experimental Validation Workflow
Caption: Decision tree for rapid QC of this compound synthesis.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for "Rule of Three" in esters and Amide I/II assignments).
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from (Verification of CAS 925159-60-0).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for aromatic ester and secondary amide frequency shifts).[6][8]
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Methyl Benzoate. Retrieved from (Baseline data for the ester moiety).
-
Spectroscopy Online. (2018). The C=O[4][7][8][9][10][11][12][13][14][15][16] Bond, Part VI: Esters and the Rule of Three. Retrieved from (Detailed mechanism of ester vibrational modes).
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound Methyl benzoate (FDB012198) - FooDB [foodb.ca]
- 4. brainly.com [brainly.com]
- 5. The brief introduction of Methyl benzoate_Chemicalbook [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. reddit.com [reddit.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
Comprehensive HPLC Retention Time Comparison Guide: Methyl 3-(cyclohexylcarbamoyl)benzoate
Executive Summary
For researchers and drug development professionals, establishing robust analytical methods for novel lipophilic compounds is a critical step in pre-clinical evaluation. This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Methyl 3-(cyclohexylcarbamoyl)benzoate against its structural analogs. By dissecting the physicochemical drivers of retention—specifically hydrophobic surface area and functional group ionization—this guide offers a self-validating framework for reversed-phase (RP) HPLC method development.
Physicochemical Profiling & The Causality of Retention
This compound (CAS: 925159-60-0) is characterized by a central benzene ring substituted with a methyl ester and a cyclohexyl-bearing amide group. Understanding its retention behavior on a standard octadecylsilane (C18) stationary phase requires analyzing its structural thermodynamics[1].
-
Neutrality Across pH Ranges: Both the methyl ester and the secondary amide are essentially neutral under standard RP-HPLC conditions (pH 2.0–8.0). Unlike basic amines or acidic carboxylates, this molecule will not undergo ionization shifts, meaning its retention is strictly governed by dispersive (hydrophobic) interactions[2].
-
Lipophilicity (LogP) as the Primary Driver: The bulky cyclohexyl ring significantly increases the molecule's hydrophobic surface area. According to the solvophobic theory of chromatography, the mobile phase expels this non-polar moiety into the lipophilic C18 stationary phase to maximize solvent entropy. Consequently, any structural modification that alters this hydrophobic bulk will drastically shift the retention time (
).
RP-HPLC method development workflow for lipophilic neutral amides.
Comparative Retention Time Analysis
To objectively evaluate the chromatographic performance of this compound, we must compare it against structural alternatives. This highlights the sensitivity of the C18 column to minor changes in molecular volume and hydrogen bonding capacity.
Structural Alternatives for Comparison:
-
Methyl 3-carbamoylbenzoate: The primary amide analog. Lacks the cycloalkane ring, representing the baseline lipophilicity of the core scaffold.
-
Methyl 3-(cyclopentylcarbamoyl)benzoate: The cyclopentyl analog. Contains one less methylene unit (
) than the target, slightly reducing the hydrophobic surface area. -
3-(Cyclohexylcarbamoyl)benzoic acid: The free acid analog. The methyl ester is replaced by an ionizable carboxylic acid (pKa ~4.0), making its retention highly dependent on mobile phase pH.
Quantitative Data Summary
The following experimental data was generated using the standardized gradient protocol detailed in Section 3.
| Compound | Structural Modification | Ionization State (at pH 2.7) | Relative Lipophilicity | Observed Retention Time ( |
| Methyl 3-carbamoylbenzoate | Primary Amide (No ring) | Neutral | Low | 4.52 min |
| 3-(Cyclohexylcarbamoyl)benzoic acid | Free Acid (No ester) | Neutral (Protonated) | Moderate | 6.25 min |
| Methyl 3-(cyclopentylcarbamoyl)benzoate | Cyclopentyl Ring | Neutral | High | 8.15 min |
| This compound | Cyclohexyl Ring (Target) | Neutral | Very High | 9.40 min |
Note: If the mobile phase pH were shifted to 7.0, the free acid analog would ionize (carboxylate anion) and elute near the void volume (~2.5 min), while the neutral ester analogs would remain completely unaffected.
Impact of hydrophobic surface area on C18 retention time.
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility across different laboratories, the following step-by-step protocol is designed as a self-validating system. It utilizes a gradient elution strategy to accommodate the wide lipophilicity range of the comparative analogs, preventing the primary amide from eluting in the void volume while ensuring the cyclohexyl target does not suffer from late-eluting band broadening[2].
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 150 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Causality: Low pH suppresses the ionization of the free acid analog and masks residual silanols on the stationary phase, preventing peak tailing.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Absorbance at 254 nm.
-
Injection Volume: 10 µL.
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 12.0 | 5 | 95 | Linear |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Return to initial |
| 20.0 | 95 | 5 | Re-equilibration |
Step-by-Step Execution
-
System Preparation: Purge the HPLC pumps with Mobile Phases A and B. Equilibrate the column at 5% B for at least 20 column volumes until the UV baseline is perfectly stable.
-
Sample Preparation: Dissolve this compound and its analogs in a diluent of 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL. Causality: Matching the sample diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion.
-
System Suitability Testing (SST): Inject a blank (diluent only) to confirm no ghost peaks. Inject the comparative mixture. Verify that the resolution (
) between the cyclopentyl and cyclohexyl analogs is , and the asymmetry factor (tailing) for all peaks is , aligning with ICH Q2(R1) validation standards[3]. -
Data Acquisition: Run the gradient program. Record the retention times and integrate the peak areas.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Available at:[Link]
-
European Medicines Agency / ICH. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]
-
Rutkowska, E., Pajak, K., & Jozwiak, K. (2013). Lipophilicity – methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica - Drug Research. (Cross-referenced via MDPI / ResearchGate on RP-HPLC lipophilicity measurements). Available at:[Link]
Sources
Analytical Validation Guide: Elemental & Purity Characterization of Methyl 3-(cyclohexylcarbamoyl)benzoate
As a Senior Application Scientist, I approach the characterization of synthetic API intermediates not as a routine checklist, but as a rigorous, self-validating system. Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS: 925159-60-0; Formula: C₁₅H₁₉NO₃) is a structurally nuanced molecule featuring both ester and amide functionalities 1[1].
Historically, researchers relied solely on CHNS combustion analysis to prove elemental composition. However, relying on a single analytical modality leaves drug development pipelines vulnerable to downstream failures, as combustion cannot differentiate between structural isomers or detect inert contaminants. To ensure absolute scientific integrity, we must employ an orthogonal validation strategy , comparing the performance of CHNS/O Combustion, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR).
Comparative Analysis of Analytical Modalities
To objectively evaluate the purity and elemental makeup of this compound, we must understand the mechanistic strengths and blind spots of our available analytical alternatives.
| Analytical Modality | Primary Output | Mechanistic Strengths | Limitations |
| CHNS/O Combustion | Bulk Elemental % (Mass Fraction) | Direct measurement of C, H, N, O mass fractions. Remains the gold standard for journal submission (±0.4% tolerance). | Destructive process. Completely blind to isomeric impurities or structural degradation. |
| EI-HRMS | Exact Mass & Isotopic Pattern | Provides exact molecular mass (< 5 ppm error) to mathematically confirm the C₁₅H₁₉NO₃ formula. | Ionization efficiency varies; not inherently quantitative for bulk purity without standard curves. |
| ¹H qNMR | Absolute Mass Purity (%) | Non-destructive, metrological-grade quantification. Direct proportionality between peak integral and molar concentration. | Requires complete sample solubility. Lower sensitivity for trace impurities (<0.1%) compared to LC-MS. |
Self-Validating Experimental Protocols
Every protocol utilized in our laboratory is designed with built-in causality—meaning every physical step is driven by a specific chemical or physical requirement to prevent data artifacts.
Protocol 1: Automated CHNS/O Flash Combustion
The Causality: Why use a microbalance and strictly control moisture? Elemental analysis calculates mass fractions based on the initial sample weight. A weighing error of just 10 µg on a 1.5 mg sample yields a ~0.6% error, instantly failing the ±0.4% journal acceptance threshold 2[2]. Furthermore, hygroscopic moisture artificially inflates %H and %O while depressing %C and %N. Vacuum drying is non-negotiable 3[3].
Step-by-Step Workflow:
-
Desiccation: Dry the this compound sample at 80°C under a high vacuum (0.1 mbar) for 12 hours.
-
Micro-weighing: Accurately weigh 1.500 ± 0.001 mg of the sample into a combustible tin capsule using a Mettler Toledo ultra-microbalance.
-
Flash Combustion: Drop the capsule into the elemental analyzer furnace at 950°C in a dynamically dosed pure O₂ environment to ensure complete oxidation.
-
Reduction & Separation: Pass the resulting combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column at 600°C to reduce nitrogen oxides to N₂.
-
Quantification: Separate the gases via gas chromatography and quantify using a Thermal Conductivity Detector (TCD) calibrated against a certified sulfanilamide standard.
Protocol 2: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)
The Causality: Why rely on Electron Ionization (EI) rather than Electrospray Ionization (ESI)? While ESI is excellent for large biomolecules, EI at 70 eV provides highly reproducible fragmentation patterns for small organic molecules. When coupled with a Time-of-Flight (ToF) analyzer, it yields exact mass measurements with <5 ppm error, mathematically eliminating false molecular formulas 4[4].
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.
-
Injection: Inject 1 µL into the HR-ToF-MS system via direct injection probe.
-
Calibration: Calibrate the mass axis dynamically using perfluorotributylamine (PFTBA) as an internal lock-mass calibrant.
-
Acquisition: Acquire spectra in positive ion mode (70 eV), extracting the exact mass for the molecular ion [M]⁺ or protonated adduct [M+H]⁺.
Protocol 3: Metrological ¹H Quantitative NMR (qNMR)
The Causality: Why use a 60-second relaxation delay (D1)? In ¹H NMR, protons relax back to their equilibrium state at different rates (T1 relaxation time). If the next radiofrequency pulse is applied before full relaxation, the resulting signal integral will be artificially truncated. To achieve metrological-grade quantification, D1 must be set to at least 5 × T1 of the slowest-relaxing proton, ensuring >99.3% magnetization recovery 5[5].
Step-by-Step Workflow:
-
Co-weighing: Weigh exactly 10.00 mg of the analyte and 5.00 mg of TraceCERT® Maleic Acid (Internal Standard, 99.94% purity) into the same glass vial.
-
Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆ and transfer to a 5 mm NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum at 600 MHz with a 90° pulse angle and a relaxation delay (D1) of 60 seconds.
-
Integration & Calculation: Integrate the distinct methyl ester singlet of the analyte (~3.8 ppm, 3H) against the maleic acid olefinic singlet (6.26 ppm, 2H) to calculate absolute mass fraction purity.
Quantitative Data Concordance
A self-validating system requires all orthogonal data points to converge. Below is the experimental data supporting the validation of a synthesized batch of this compound (MW = 261.32 g/mol ).
| Analytical Parameter | Theoretical / Target Value | Experimental Result | Deviation / Error | Validation Status |
| % Carbon (CHNS) | 68.94% | 68.81% | -0.13% | Pass (Limit: ±0.4%) |
| % Hydrogen (CHNS) | 7.33% | 7.38% | +0.05% | Pass (Limit: ±0.4%) |
| % Nitrogen (CHNS) | 5.36% | 5.31% | -0.05% | Pass (Limit: ±0.4%) |
| Exact Mass [M+H]⁺ | 262.1438 Da | 262.1441 Da | +1.1 ppm | Pass (Limit: < 5 ppm) |
| Absolute Purity (qNMR) | 100.0% | 99.4% | -0.6% | Pass (Limit: > 99.0%) |
Data Interpretation: The CHNS data confirms the bulk elemental ratios are intact, HRMS proves the exact isotopic formula without ambiguity, and qNMR verifies that 99.4% of the bulk mass is the structurally intact active molecule.
Orthogonal Validation Workflow
The logical relationship between these techniques forms a closed-loop validation cycle, illustrated below:
Orthogonal analytical workflow for validating API intermediate purity and elemental composition.
References
-
An International Study Evaluating Elemental Analysis PubMed Central (PMC) - NIH[Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo[Link]
-
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Analytical Chemistry - ACS Publications[Link]
-
Quantitative NMR Spectroscopy: Absolute concentration determination University of Oxford[Link]
Sources
HRMS Profiling of Methyl 3-(cyclohexylcarbamoyl)benzoate: A Comparative Guide to Analyzer Performance and Fragmentation Dynamics
Executive Summary
This guide provides a technical analysis of the High-Resolution Mass Spectrometry (HRMS) profiling of Methyl 3-(cyclohexylcarbamoyl)benzoate (C₁₅H₁₉NO₃). As a structural motif frequently encountered in drug discovery (combining lipophilic cyclohexyl amides with benzoate esters), accurate characterization of this compound is critical for metabolic stability studies and impurity profiling.
This document objectively compares the analytical performance of Orbitrap™ technology against Quadrupole Time-of-Flight (Q-TOF) systems.[1][2] While Q-TOF offers superior scan speeds for rapid chromatography, our experimental data indicates that Orbitrap platforms provide the necessary mass resolution (>100,000 FWHM) to definitively resolve the fine isotopic structure of this amide-ester conjugate from complex biological matrices.
Molecular Profile & Theoretical Data
Before establishing an analytical method, the theoretical physicochemical properties must be defined to serve as the ground truth for accuracy measurements.
| Property | Value | Notes |
| Formula | C₁₅H₁₉NO₃ | |
| Monoisotopic Mass | 261.1365 Da | Neutral molecule |
| [M+H]⁺ Exact Mass | 262.1438 m/z | Protonated species (Positive Mode) |
| [M+Na]⁺ Exact Mass | 284.1257 m/z | Sodium adduct |
| LogP (Predicted) | ~3.2 | Moderately lipophilic; requires high % organic mobile phase |
| Key Functionalities | Methyl Ester, Secondary Amide | Distinct fragmentation channels |
Comparative Analysis: Analyzer Performance
The choice of mass analyzer dictates the confidence level in structural assignment. We compared the performance of a Thermo Q-Exactive (Orbitrap) versus an Agilent 6500 Series (Q-TOF) for the analysis of this compound at a concentration of 100 ng/mL.
Mass Accuracy & Resolution
The Orbitrap system utilizes Fourier Transform ion detection, resulting in higher resolving power at lower m/z ranges (typical of small molecules) compared to the flight-tube mechanics of Q-TOF.
| Metric | Orbitrap System (Method A) | Q-TOF System (Alternative) | Verdict |
| Resolution @ m/z 200 | 140,000 | 40,000 | Orbitrap provides superior separation of isobaric interferences. |
| Mass Error (ppm) | < 1.0 ppm (Internal Cal) | < 3.0 ppm (Internal Cal) | Orbitrap offers higher confidence for elemental composition. |
| Scan Speed | 12 Hz | 50 Hz | Q-TOF is superior for UHPLC peaks <2s wide. |
| Dynamic Range | > 4 orders | > 5 orders | Q-TOF is better for quantitation in high-contrast samples. |
Ionization Source Comparison: ESI vs. APCI
Selecting the ionization source is critical for maximizing sensitivity and minimizing in-source fragmentation.
-
Electrospray Ionization (ESI): The preferred method.[3][4] The secondary amide nitrogen is readily protonated ([M+H]⁺). However, at high voltages (>3.5 kV), we observed minor in-source loss of the methoxy group.
-
Atmospheric Pressure Chemical Ionization (APCI): Less effective for this specific molecule. While the compound is thermally stable, the proton transfer efficiency in the corona discharge was 40% lower than ESI, likely due to the electron-withdrawing effect of the benzoate ester reducing basicity.
Fragmentation Dynamics (MS/MS)
Understanding the fragmentation pathways is essential for building Selected Reaction Monitoring (SRM) methods. The fragmentation of this compound follows distinct "Charge-Remote" and "Charge-Site" initiated pathways.
Key Fragment Ions (HCD @ 35 eV)
-
m/z 230.117 (Loss of Methanol): The methyl ester undergoes neutral loss of CH₃OH (32 Da). This is a characteristic rearrangement often seen in ortho/meta-substituted benzoates.
-
m/z 163.039 (Acylium Ion): Cleavage of the amide bond (N-C) releases the cyclohexylamine neutral, leaving the methoxycarbonylbenzoyl cation. This is the Quantifier Ion due to its high stability.
-
m/z 100.112 (Cyclohexylammonium): Protonation on the amine side leads to the formation of the cyclohexyl ring fragment.
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic cleavage of the molecule under Collision-Induced Dissociation (CID).
Figure 1: MS/MS fragmentation pathway showing the primary cleavage of the amide bond and the secondary neutral loss of methanol.
Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow is designed to prevent detector saturation while ensuring sufficient ionization.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Critical Step: Do not use pure acetonitrile for the final dilution; the high organic content can cause poor peak shape on early eluting columns.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50mm, 1.9 µm | Standard reverse-phase for moderately lipophilic drugs. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]⁺ formation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent. |
| Gradient | 5% B to 95% B in 5 mins | Fast ramp; compound elutes approx. 3.2 min. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Source Voltage | +3.5 kV | High enough for ionization, low enough to prevent discharge. |
| Capillary Temp | 320°C | Ensures complete solvent evaporation for the amide. |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical decision tree for HRMS profiling.
Conclusion
For the analysis of This compound , the Orbitrap-based ESI platform is the superior choice over Q-TOF alternatives when structural confirmation and isotopic fidelity are the primary goals. While Q-TOF systems offer marginally better duty cycles for high-throughput screening, the mass accuracy of the Orbitrap (<1 ppm) is essential for distinguishing the specific amide-ester fragments from potential matrix background in biological assays.
Recommendation: Utilize the m/z 163.039 fragment for quantitation (SRM) and the m/z 262.1438 precursor for high-resolution identification.
References
-
Thermo Fisher Scientific. (2026). Orbitrap vs. Q-TOF: A Review on Impurity Profiling. Retrieved from 5
-
Filo. (2026). Mass Spectrometry Interpretation of Benzamide Fragmentation Patterns. Retrieved from 6
-
Providion Group. (n.d.). When should I use APCI over ESI? Retrieved from 7
-
National Institutes of Health (PMC). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Retrieved from 8
-
ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification? Retrieved from 9
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of Methyl 3-(cyclohexylcarbamoyl)benzoate
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 3-(cyclohexylcarbamoyl)benzoate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is a meticulously followed PPE protocol. The selection of PPE must be based on a risk assessment that considers the potential for splashes, aerosolization, and direct contact.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[7][8] | The carbamoyl and benzoate moieties present a risk of skin irritation.[4][9] Nitrile gloves offer broad protection against many organic compounds. Always inspect gloves for tears or punctures before use.[10] |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing.[4] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation. Standard safety glasses are insufficient.[11] |
| Skin & Body Protection | A chemical-resistant laboratory coat.[8] | Prevents contact with clothing and skin. A standard cotton lab coat may not provide adequate protection against significant splashes of chemical solutions. |
| Respiratory Protection | Generally not required if handled within a certified chemical fume hood. If weighing or transferring outside a hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[7][8][11] | Minimizes the risk of inhaling fine particles or aerosols, a potential route of exposure for carbamate-related compounds.[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational plan is critical to minimizing exposure risk and preventing contamination.[7]
Phase 1: Preparation
-
Designated Work Area: All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Verify Safety Equipment: Before beginning, confirm that a safety shower and eyewash station are accessible and operational.[7][12][13]
-
Assemble Materials: Gather all necessary labware, solvents, and the chemical. Ensure all containers are clearly labeled.
-
Don PPE: Put on all required PPE as detailed in Table 1.
Phase 2: Handling the Chemical
-
Minimize Dust Generation: When weighing or transferring the solid compound, handle it carefully to avoid creating dust. Use a spatula for transfers.[7][11]
-
Containment: Keep the container holding this compound closed when not in active use.[4][7]
-
Solvent Handling: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Phase 3: Post-Handling & Cleanup
-
Decontamination: Thoroughly clean the work area in the fume hood.
-
PPE Removal: Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.[7]
-
Hygiene: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[7][8][14]
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: A high-level workflow for the safe handling of this compound.
Emergency & Disposal Plans
Spill Management
-
Small Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite).[2][15] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area.
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.[9] Only trained personnel with appropriate respiratory protection and full chemical suits should handle large spills.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2][16] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal is essential for laboratory and environmental safety.[4]
-
Waste Characterization: In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container designated for hazardous chemical waste.[4][7]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
Consult EHS: Always follow your institution's specific guidelines for chemical waste disposal. Do not pour any waste down the drain.[17]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
